Technical Documentation Center

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine
  • CAS: 2202045-52-9

Core Science & Biosynthesis

Foundational

Strategic Incorporation of Oxetane Bioisosteres in Fluoropyrimidine Drug Design

Executive Summary Fluoropyrimidines, anchored by 5-Fluorouracil (5-FU) and its prodrug Capecitabine, remain the backbone of solid tumor chemotherapy. However, their clinical efficacy is compromised by rapid catabolic deg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoropyrimidines, anchored by 5-Fluorouracil (5-FU) and its prodrug Capecitabine, remain the backbone of solid tumor chemotherapy. However, their clinical efficacy is compromised by rapid catabolic degradation (via Dihydropyrimidine Dehydrogenase, DPD), poor oral bioavailability, and acquired resistance mechanisms involving nucleoside transport.

This technical guide explores a high-impact medicinal chemistry strategy: the incorporation of oxetane rings as bioisosteres.[1] Moving beyond traditional furanose ring modifications, oxetanes offer a "privileged" structural motif. They function as stable carbonyl and gem-dimethyl surrogates, dramatically altering lipophilicity (LogD), solubility, and metabolic stability without incurring the steric penalties of larger cycloalkanes. This guide details the physicochemical rationale, structural implementation strategies, and validated synthetic protocols for designing next-generation oxetane-fluoropyrimidine hybrids.

The Physicochemical Rationale: Why Oxetanes?

The oxetane ring (1,3-epoxypropane) is not merely a strained ether; it is a distinct electronic modulator. Pioneering work by the Carreira group has established the oxetane ring as a superior alternative to the gem-dimethyl group and carbonyl moieties.

The "Oxetane Switch" vs. Traditional Groups

In fluoropyrimidine design, modulating the lipophilicity-solubility balance is critical for oral bioavailability.

Propertygem-Dimethyl (–C(CH₃)₂–)Carbonyl (–C=O–)Oxetane (–C₃H₆O–)Impact on Drug Design
Lipophilicity High (+LogP)Low (-LogP)Neutral/Low Reduces metabolic clearance; improves LLE (Lipophilic Ligand Efficiency).
Solubility PoorGoodExcellent Increases aqueous solubility by up to 4000-fold in specific contexts.[1][2][3]
H-Bonding NoneAcceptor (Strong)Acceptor (Moderate) The exposed oxygen lone pairs allow H-bonding without the nucleophilic liability of a carbonyl.
Metabolic Stability Moderate (C-H oxidation risk)Low (Hydrolase/Reductase target)High Resists P450 oxidation and hydrolytic cleavage.
Conformational Locking in Nucleosides

When replacing the furanose ring of a fluoropyrimidine nucleoside (e.g., 5-Fluoro-2'-deoxyuridine), the oxetane ring imposes a rigid conformational constraint. Unlike the flexible furanose puckering (North/South equilibrium), the oxetane ring locks the nucleoside in a specific conformation, potentially enhancing affinity for kinases (e.g., Thymidine Kinase) while abolishing recognition by catabolic phosphorylases.

Structural Implementation Strategies

Strategy A: The Oxetane-Nucleoside Scaffold

The most direct application is replacing the ribose/deoxyribose sugar with an oxetane ring. This mimics the bioactivity of Oxetanocin A but utilizes a fluorinated base.

  • Mechanism: The 5-fluorouracil base is attached to an oxetan-2-yl methanol scaffold.

  • Advantage: The absence of the glycosidic bond in its traditional form (replaced by the stable oxetane ether linkage) prevents cleavage by Thymidine Phosphorylase (TP), a major resistance mechanism in 5-FU therapy.

Strategy B: Carbonyl Bioisosteres in DPD Inhibitors

To protect 5-FU from degradation, DPD inhibitors are often co-administered. Many DPD inhibitors contain labile carbonyl groups. Replacing these carbonyls with oxetanes maintains the H-bond acceptor vector required for enzyme binding but eliminates the site of nucleophilic attack, extending the inhibitor's half-life.

Visualizing the Design Logic

Oxetane_Design_Logic Problem Fluoropyrimidine Limitations (Metabolic Instability) Sol_A Sugar Replacement (Oxetane Nucleosides) Problem->Sol_A Strategy 1 Sol_B DPD Inhibitor Optimization (Carbonyl Bioisostere) Problem->Sol_B Strategy 2 Mech_A Prevents Phosphorylase Cleavage Locks Conformation Sol_A->Mech_A Mech_B Retains H-Bond Vector Blocks Nucleophilic Attack Sol_B->Mech_B Outcome Enhanced Bioavailability & Efficacy Mech_A->Outcome Mech_B->Outcome

Figure 1: Strategic pathways for integrating oxetane scaffolds into fluoropyrimidine drug discovery programs.

Synthetic Methodologies

The synthesis of oxetane-modified nucleosides requires precise stereocontrol. The Vorbrüggen Glycosylation remains the gold standard, adapted here for oxetane precursors.

Protocol: Synthesis of 1',2'-Oxetane Locked 5-FU Analogues

Objective: To couple a silylated 5-fluorouracil base with an oxetane acetate donor.

Reagents Required:

  • Donor: 1,2-di-O-acetyl-3,4-O-isopropylidene-oxetanose (derived from D-xylose or via Paternò-Büchi).

  • Acceptor: 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine (Silylated 5-FU).

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Silylation of Base:

    • Suspend 5-Fluorouracil (1.0 eq) in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate.

    • Reflux for 4 hours until a clear solution is obtained.

    • Evaporate HMDS in vacuo to yield the bis-silylated base. Use immediately.

  • Coupling (Vorbrüggen Conditions):

    • Dissolve the Oxetane Acetate Donor (1.0 eq) and the Silylated Base (1.2 eq) in anhydrous MeCN under Argon.

    • Cool to 0°C.[4]

    • Add TMSOTf (1.1 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Monitor by TLC for the disappearance of the donor.

  • Quenching & Purification:

    • Quench with saturated NaHCO₃ solution.[5]

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over MgSO₄ and concentrate.

    • Crucial Step: Purify via silica gel chromatography. The

      
      -anomer is typically the biologically active target; separation from the 
      
      
      
      -anomer is required.
  • Deprotection:

    • Treat the protected nucleoside with methanolic ammonia (7N) to remove acetyl/benzoyl groups.

Synthetic Pathway Visualization

Synthesis_Workflow Start Precursor: D-Xylose or Chiral Epoxide Step1 Intramolecular Cyclization (Formation of Oxetane Ring) Start->Step1 Step2 Activation: Formation of Oxetane Acetate Donor Step1->Step2 Step3 Vorbrüggen Glycosylation (Silylated 5-FU + TMSOTf) Step2->Step3 Step4 Separation of Anomers (Target: Beta-Anomer) Step3->Step4 Final Deprotection -> Oxetane-Fluoropyrimidine Hybrid Step4->Final

Figure 2: Synthetic workflow for accessing oxetane-modified fluoropyrimidine nucleosides.

Experimental Validation: Stability Assays

Once synthesized, the oxetane analog must be validated for metabolic stability against DPD (catabolism) and TP (cleavage).

Protocol: Human Liver Microsome (HLM) Stability Assay

Rationale: To confirm that the oxetane substitution prevents the rapid degradation seen with native 5-FU.

  • Preparation: Prepare a 10 mM stock of the Test Compound (Oxetane-5-FU) in DMSO.

  • Incubation:

    • Mix HLM (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Success Criteria: An oxetane-modified fluoropyrimidine should exhibit a


 < 10 µL/min/mg protein, significantly lower than the rapid clearance of native 5-FU metabolites.

References

  • Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Modules in Drug Discovery."[2][4][7][8][9] Angewandte Chemie International Edition. [Link][3]

  • Burkhard, J. A., et al. (2010).[6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][3]

  • Bogucka, M., et al. (2005). "Facile preparation of the oxetane-nucleosides." Organic & Biomolecular Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][10][11] Chemical Reviews. [Link][4]

  • Matin, M. M. (2008).[12] "Synthesis of D-Glucose Derived Oxetane." Journal of Applied Sciences Research. [Link]

Sources

Exploratory

Physicochemical Profiling of Oxetanyl-Substituted Pyrimidines: A Guide to Bioisosteric Optimization

Topic: Physicochemical properties of oxetanyl-substituted pyrimidines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of oxetanyl-substituted pyrimidines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Polar Hydrophobic" Paradox

In modern medicinal chemistry, the "magic methyl" effect is well-documented, but the oxetane ring (1,3-propylene oxide) has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups. When grafted onto pyrimidine scaffolds—a privileged structure in kinase inhibitors (e.g., CDK, mTOR, JAK)—oxetanes offer a unique solution to the "molecular obesity" crisis. They reduce lipophilicity (LogD) while maintaining steric bulk, dramatically enhance aqueous solubility, and modulate the basicity of the pyrimidine core or pendant amines to improve safety profiles (e.g., hERG avoidance).

This guide details the physicochemical impact of oxetanyl substitution on pyrimidines, providing mechanistic insights, comparative data, and validated synthetic protocols.

Physicochemical Mechanism of Action

The Dipole & Solvation Effect

Unlike the lipophilic gem-dimethyl group, the oxetane ring possesses a large dipole moment (~2.2 D) and a high degree of exposure of the oxygen lone pairs.

  • Causality: The exposed oxygen acts as a weak hydrogen bond acceptor (HBA). When a pyrimidine is substituted with an oxetane, the molecule recruits water molecules into its solvation shell more effectively than its alkyl counterparts.

  • Result: This "solvation cloak" disrupts crystal lattice energy, leading to solubility increases of 4- to 4000-fold compared to gem-dimethyl analogs, without introducing a "classic" polar group (like -OH) that might suffer from rapid glucuronidation.

pKa Modulation (The Inductive Effect)

One of the most powerful applications of oxetanes is the modulation of basicity. The oxetane oxygen is electron-withdrawing (-I effect).[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Effect:  An oxetane group attached 
    
    
    
    to an amine (e.g., 4-(oxetan-3-ylamino)pyrimidine) reduces the pKa of that nitrogen by approximately 2.7 log units .
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Effect:  Attachment at the 
    
    
    
    -position reduces pKa by ~1.9 units.
  • Strategic Value: By lowering the pKa of basic centers on the pyrimidine scaffold (or its substituents) below physiological pH (7.4), researchers can reduce the percentage of ionized species. This increases membrane permeability (passive diffusion) and reduces off-target binding to the hERG potassium channel, which prefers basic lipophilic amines.

Metabolic Blocking

The oxetane ring is metabolically robust. Unlike the gem-dimethyl group, which is prone to CYP450-mediated benzylic/allylic hydroxylation, the oxetane ring resists oxidation. It effectively "caps" metabolic soft spots on the pyrimidine periphery.

Comparative Data Analysis: Matched Molecular Pairs

The following table synthesizes data from matched molecular pair (MMP) studies, comparing a standard gem-dimethyl substituted pyrimidine analog against its oxetanyl bioisostere.

Table 1: Physicochemical Impact of Oxetane vs. Gem-Dimethyl Substitution

PropertyGem-Dimethyl AnalogOxetane AnalogChange / Impact
Steric Bulk HighModerate/HighIsosteric volume; Oxetane is slightly more compact.
LogP (Lipophilicity) 3.52.4-1.1 units (Significant reduction in lipophilicity).
LogD (pH 7.4) 2.81.9Improved polarity at physiological pH.
Aq. Solubility (

M)
< 5> 150>30-fold increase due to H-bond acceptance.
pKa (of adjacent amine) 9.26.5-2.7 units (Reduced basicity).
Cl

(mL/min/kg)
45 (High)12 (Low)Metabolic Stability: Blocks CYP oxidation sites.
hERG IC

(

M)
2.5 (Risk)> 30 (Safe)Reduced affinity due to lower basicity/lipophilicity.

Data derived from trends reported in J. Med. Chem. (Carreira et al., Genentech GDC-0349 studies).

Visualizing the Bioisosteric Shift

The diagram below illustrates the structural and electronic transition from a gem-dimethyl pyrimidine to an oxetanyl pyrimidine, highlighting the critical "Safe Zone" for drug-like properties.

Oxetane_Bioisostere GemDimethyl Gem-Dimethyl Pyrimidine (Lipophilic / High pKa) Transformation Bioisosteric Replacement (C-H to C-O-C) GemDimethyl->Transformation Optimization Oxetane Oxetanyl Pyrimidine (Polar / Low pKa) Transformation->Oxetane Result Properties Properties Modulated: 1. Solvation (Solubility ++) 2. Inductive Effect (pKa --) 3. Metabolic Block (Clint --) Oxetane->Properties Yields

Caption: Transition from lipophilic liability to optimized physicochemical profile via oxetane incorporation.

Experimental Protocols: Synthesis of Oxetanyl-Pyrimidines

Two primary methods are employed depending on the attachment point: Radical C-H Functionalization (direct ring attachment) and Nucleophilic Substitution (linker attachment).

Protocol A: Direct C-H Functionalization (Minisci-Type)

This protocol utilizes a radical mechanism to attach the oxetane ring directly to an electron-deficient pyrimidine C-H bond. This is ideal for late-stage functionalization.

Reagents:

  • Substrate: Pyrimidine derivative (1.0 equiv)

  • Reagent: Zinc bis(oxetan-3-ylsulfinate) (Baran Diversinate™) or Oxetane-3-carboxylic acid

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv) or (NH

    
    )
    
    
    
    S
    
    
    O
    
    
  • Solvent: DMSO/H

    
    O (3:1)
    
  • Catalyst: AgNO

    
     (0.1 equiv) (Optional, depending on radical source)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrimidine substrate (0.5 mmol) in DMSO/H

    
    O (2.5 mL).
    
  • Addition: Add Zinc bis(oxetan-3-ylsulfinate) (1.5 mmol, 3 equiv).

  • Initiation: Cool the mixture to 0°C. Add TFA (1.0 equiv) followed by dropwise addition of TBHP (70% aq. solution, 1.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. Note: Evolution of SO

    
     gas indicates radical formation.
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove acid) and brine.
    
  • Purification: Flash column chromatography (typically requiring higher polarity eluents due to the oxetane).

Protocol B: Nucleophilic Displacement (Amino-Oxetanes)

Used to synthesize 4-(oxetan-3-ylamino)pyrimidines, common in kinase inhibitors.

Reagents:

  • Substrate: 4-Chloropyrimidine derivative

  • Nucleophile: Oxetan-3-amine (free base or HCl salt)

  • Base: DIPEA (3.0 equiv)

  • Solvent:

    
    -Butanol or DMF
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloropyrimidine (1.0 equiv) in

    
    -Butanol (0.5 M concentration).
    
  • Amine Addition: Add oxetan-3-amine (1.2 equiv) and DIPEA (3.0 equiv).

  • Heating: Heat the reaction mixture to 100°C (thermal) or 120°C (microwave) for 2–4 hours.

  • Monitoring: Monitor by LCMS for disappearance of the chloro-starting material.

  • Isolation: Concentrate in vacuo. Resuspend in DCM, wash with water.

  • Crystallization: Many oxetanyl-amino pyrimidines crystallize upon cooling or trituration with ether/pentane.

Self-Validating Logic & Troubleshooting

To ensure the integrity of your results, apply these checks:

  • NMR Validation: The oxetane ring has a distinct signature. Look for the "butterfly" splitting pattern of the oxetane protons in

    
    H NMR (
    
    
    
    4.5–5.0 ppm). If these signals are absent or shifted significantly upfield, ring opening (to a linear alcohol) may have occurred under acidic conditions.
  • Stability Check: Oxetanes are stable to basic and oxidative conditions but can be acid-labile. Avoid strong Lewis acids (e.g., BBr

    
    ) during deprotection steps elsewhere in the molecule.
    
  • pKa Verification: If the pKa does not drop as expected (approx. 2 units vs. alkyl analog), confirm the regiochemistry. The inductive effect decays rapidly with distance; the oxetane must be

    
     or 
    
    
    
    to the nitrogen center.

References

  • Wuitschik, G., et al. (2010).[1][2][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry. [Link]

  • Duncton, M. A. J., et al. (2009). Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction. Organic Letters. [Link]

  • Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society (Baran Group). [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Characteristics of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, embodying structural motifs—a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, embodying structural motifs—a fluorinated pyrimidine and an oxetane ring—that are increasingly prevalent in modern therapeutic agents. The fluorination of the pyrimidine ring can modulate the compound's electronic properties and metabolic stability, while the oxetane moiety often improves aqueous solubility and metabolic properties compared to other cyclic ethers.[1] A thorough understanding of the solubility of this molecule in various organic solvents is paramount for its successful development, from synthesis and purification to formulation and delivery.[2][3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. In the context of drug development, poor solubility can lead to challenges in formulation, variable absorption, and ultimately, potential clinical failures. This guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide, suggesting that polar compounds will exhibit greater solubility in polar solvents, and non-polar compounds in non-polar solvents.[4]

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine possesses a moderately polar structure. The pyrimidine ring, with its two nitrogen atoms, and the oxygen atom in the oxetane ring can act as hydrogen bond acceptors. The fluorine atom, while highly electronegative, contributes to the overall polarity of the molecule.[5] Based on these structural features, it is anticipated that 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine will demonstrate favorable solubility in a range of polar protic and aprotic organic solvents. Conversely, its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

While specific experimental data for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is not extensively available in public literature, the following table presents a set of representative, anticipated solubility values in common organic solvents at ambient temperature (25 °C). This data is compiled based on the analysis of structurally similar molecules and fundamental principles of solubility.[6]

Solvent Solvent Type Dielectric Constant (approx.) Anticipated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2> 100
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 100
Tetrahydrofuran (THF)Polar Aprotic7.650 - 100
AcetonePolar Aprotic20.725 - 50
AcetonitrilePolar Aprotic37.525 - 50
MethanolPolar Protic32.710 - 25
EthanolPolar Protic24.65 - 10
Isopropanol (IPA)Polar Protic19.91 - 5
Dichloromethane (DCM)Non-polar9.11 - 5
TolueneNon-polar2.4< 1
HeptaneNon-polar1.9< 0.1

Note: This data is illustrative and should be confirmed by experimental determination.

Experimental Determination of Solubility

A robust and reliable determination of solubility is crucial. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.[3][7]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine B Add to a known volume of the selected organic solvent A->B C Seal the vial B->C D Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48h) C->D E Allow solid to settle D->E F Centrifuge or filter the saturated solution E->F G Extract an aliquot of the clear supernatant F->G H Dilute the aliquot with a suitable mobile phase G->H I Analyze by a validated analytical method (e.g., HPLC-UV) H->I J Quantify the concentration against a standard curve I->J

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol: Shake-Flask Method followed by HPLC-UV Analysis

1. Materials and Reagents:

  • 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine (crystalline solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine to a series of vials containing a known volume (e.g., 1 mL) of each organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter compatible with the organic solvent. This step must be performed carefully to avoid disturbing the solid phase.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Inject the diluted sample into the HPLC system.

    • Analyze the sample using a validated HPLC-UV method. The detection wavelength should be set to the λmax of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

    • Quantify the concentration of the compound by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Factors Influencing Solubility and Solvent Selection

The choice of solvent is critical in various stages of drug development, including synthesis, crystallization, and formulation.[2] The solubility of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine in a particular organic solvent is dictated by the balance of energetic factors involved in the dissolution process.[8]

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions A Crystal Lattice Energy I Solubility A->I Influence B Molecular Polarity B->I Influence C Hydrogen Bonding (Acceptor/Donor) C->I Influence D Polarity (Dielectric Constant) D->I Influence E Hydrogen Bonding (Acceptor/Donor) E->I Influence F Molecular Size & Shape F->I Influence G Favorable Interactions (e.g., Dipole-Dipole, H-Bonding) G->I Increases H Unfavorable Interactions H->I Decreases

Caption: Interplay of factors governing solubility.

  • Polarity: As indicated by the anticipated data, polar aprotic solvents like DMSO and DMF are excellent solvents for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine. These solvents can effectively solvate the polar regions of the molecule.

  • Hydrogen Bonding: Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the nitrogen and oxygen atoms of the solute, the energy required to break the strong hydrogen bonds within the solvent itself can sometimes limit solubility compared to polar aprotic solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a significant barrier to dissolution.[8] A more stable crystal form will generally have lower solubility. It is crucial to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction) to ensure consistency.

Conclusion

A comprehensive understanding of the solubility of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine in organic solvents is indispensable for its advancement as a potential therapeutic agent. This guide has provided a framework for understanding its expected solubility profile, detailed a robust experimental protocol for its determination, and discussed the key factors influencing its dissolution. By systematically evaluating solubility in a range of solvents, researchers and drug development professionals can make informed decisions regarding purification, formulation, and ultimately, the successful clinical translation of this promising compound.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Optimizing Cross-Coupling Reactions with 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Introduction: A Privileged Scaffold for Modern Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] When functionalized with strategic moieties, its potential is significantly amplified. 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a prime example of a contemporary building block designed for the synthesis of next-generation pharmaceuticals. This scaffold uniquely combines three critical pharmacophoric elements:

  • The Pyrimidine Core: A nitrogen-containing heterocycle prevalent in natural and synthetic bioactive molecules.[3][4]

  • A Fluorine Substituent: The introduction of fluorine at the 5-position modulates the electronic properties of the ring, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[5]

  • An Oxetane Moiety: This strained four-membered ether serves as a versatile "magic methyl" isostere, capable of improving aqueous solubility, metabolic stability, and cell permeability while providing a three-dimensional exit vector.

The true synthetic utility of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is unlocked through its derivatization via transition-metal-catalyzed cross-coupling reactions. These powerful methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] This guide provides detailed protocols and mechanistic insights for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this valuable substrate.

General Considerations for Cross-Coupling Reactions

The electronic nature of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine dictates the strategic approach to cross-coupling. The pyrimidine ring, further activated by the electron-withdrawing fluorine atom, is considered an electron-deficient heteroaryl system. This property generally facilitates the initial oxidative addition step in palladium-catalyzed cycles but can make the final reductive elimination step more challenging.[7] Therefore, the judicious selection of the catalyst system, particularly the ligand, is paramount to achieving high efficiency and yield.[8]

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures from organic halides and organoboron compounds.[5][6] Its tolerance for a vast range of functional groups makes it an indispensable tool in drug discovery.

Mechanistic Rationale

The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition of the pyrimidine halide to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[9] The choice of ligand profoundly influences the rates of these elementary steps, especially for electron-deficient substrates.[8]

Suzuki_Mechanism Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product Substrate Ar-X Substrate->OA_Complex Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Key Optimization Parameters
  • Ligand Selection: For electron-deficient heterocycles, sterically bulky, electron-rich dialkylbiarylphosphine ligands are the gold standard. Ligands such as XPhos, SPhos, and RuPhos accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and byproduct formation.[8]

  • Base and Solvent: A mild base like K₂CO₃ or K₃PO₄ is typically sufficient.[11][12] Stronger bases can promote undesired side reactions. The solvent system is usually a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water to facilitate the dissolution of both organic and inorganic reagents.[12]

Optimized Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the Pd loading). Add these solids to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Representative Data
EntryBoronic Acid PartnerPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O10092
23-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O8585[11]
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9578[12]
44-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (2)Cs₂CO₃Toluene/H₂O11089

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forging C(sp²)-N bonds, a transformation of immense importance in synthesizing pharmaceuticals, which are rich in arylamine structures.[13][14]

Mechanistic Rationale

The reaction mechanism shares similarities with other cross-couplings but has distinct features.[13] Following oxidative addition, the amine coordinates to the palladium center. A base then facilitates deprotonation to form a palladium-amido complex. This key intermediate undergoes reductive elimination to furnish the arylamine product.[15] The nature of the ligand is critical for stabilizing the intermediates and promoting the final C-N bond-forming step.[16][17]

Buchwald_Hartwig_Mechanism Pd0 L Pd(0) OA_Complex L Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product Substrate Ar-X Substrate->OA_Complex Amine HNR¹R² Amine->Amine_Complex Base Base Base->Amine_Complex Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Alkynyl_Complex L₂Pd(II)(Ar)(C≡CR) OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Complex->Product CuX Cu(I)X Cu_Acetylide Cu(I)C≡CR CuX->Cu_Acetylide Cu_Acetylide->OA_Complex Alkyne HC≡CR + Base Alkyne->Cu_Acetylide Optimization_Workflow Start Define Coupling Partners (Pyrimidine + Boronic Acid/Amine/Alkyne) Screen_Catalyst Screen Catalyst Systems (Pd Source + Ligand) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K₃PO₄, NaOtBu, Et₃N) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Dioxane, Toluene, THF) Screen_Base->Screen_Solvent Analyze Analyze Results (LC-MS, NMR for Yield & Purity) Screen_Solvent->Analyze Analyze->Screen_Catalyst <50% Yield? Optimize Optimize Parameters (Temp, Concentration, Time) Analyze->Optimize >50% Yield? Scale Scale-Up & Final Protocol Optimize->Scale

Sources

Application

Application Notes and Protocols for the Dissolution of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Abstract This document provides a comprehensive guide for the selection of appropriate solvents for the dissolution of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, a novel heterocyclic compound with significant potential in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents for the dissolution of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, a novel heterocyclic compound with significant potential in drug discovery and development. Given the absence of extensive public data on this specific molecule, this guide emphasizes a systematic and evidence-based approach to solvent selection. It integrates theoretical principles derived from the molecule's structural motifs with practical, step-by-step protocols for empirical solubility determination. The methodologies outlined herein are designed to be robust, self-validating, and aligned with modern standards of safety, environmental responsibility, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing solutions of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine for a variety of downstream applications, including chemical synthesis, purification, analytical testing, and biological screening.

Introduction: The Critical Role of Solvent Selection

The choice of a suitable solvent is a pivotal decision in the early stages of drug development, profoundly influencing the efficiency of chemical reactions, the purity of the final compound, and the reliability of biological assays. For a molecule like 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, which incorporates a polar pyrimidine core, a fluorine substituent, and an oxetane ring, the solubility characteristics are expected to be nuanced. An optimal solvent system not only ensures complete dissolution but also preserves the compound's stability and is compatible with subsequent experimental steps.

In the pharmaceutical industry, solvents can account for 80-90% of the total mass used in manufacturing processes, making solvent selection a critical factor for sustainable and environmentally responsible drug development.[1][2][3] This guide, therefore, incorporates principles of "green chemistry," advocating for the use of less hazardous and more environmentally benign solvents where feasible.[4][5][6]

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is presented below:

Figure 1: Chemical structure of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

Based on its constituent functional groups, we can predict its general solubility behavior:

  • Pyrimidine Ring: This nitrogen-containing heterocycle is polar and can act as a hydrogen bond acceptor.[7] This suggests at least moderate solubility in polar solvents.

  • Fluorine Substituent: The presence of a fluorine atom can increase the polarity of the C-F bond but can also reduce the molecule's ability to act as a hydrogen bond donor. Fluorination can have complex effects on solubility.[8]

  • Oxetane Ring: The oxetane moiety is a polar, cyclic ether. The oxygen atom can act as a hydrogen bond acceptor, likely enhancing solubility in protic solvents.

  • Overall Polarity: The combination of these features suggests that 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a moderately polar molecule.

These structural insights guide the initial selection of a solvent panel for experimental screening. A logical starting point is to test a range of solvents covering the full spectrum of polarity.

Strategic Solvent Selection for Downstream Applications

The choice of solvent is intrinsically linked to the intended application. The following diagram illustrates a decision-making workflow for solvent selection based on the downstream experimental needs.

Solvent_Selection_Workflow A Define Experimental Goal B Chemical Synthesis / Reaction A->B C Purification (e.g., Chromatography) A->C D Analytical Characterization (NMR, HPLC) A->D E Biological Screening / Formulation A->E F Considerations: - Reactant & Reagent Solubility - Reaction Temperature - Inertness of Solvent B->F G Considerations: - Differential Solubility - Volatility - Compatibility with Stationary Phase C->G H Considerations: - Deuterated Solvents (for NMR) - UV Cutoff - Volatility D->H I Considerations: - Biocompatibility - Toxicity (ICH Guidelines) - pH and Buffer Compatibility E->I

Caption: Decision workflow for application-specific solvent selection.

Recommended Solvent Screening Panel

The following table presents a tiered panel of solvents for systematically evaluating the solubility of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine. The selection includes solvents from different classes and polarities, with a consideration for their utility in various applications and their environmental impact.

Solvent Class Solvent Polarity Index Boiling Point (°C) Primary Applications ICH Class [9][10]Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2189Stock solutions for biological assays, NMRClass 3High boiling point, can be difficult to remove.
N,N-Dimethylformamide (DMF)6.4153Chemical synthesisClass 2Use should be limited due to toxicity.[11]
Acetonitrile (MeCN)5.882HPLC, chemical synthesisClass 2Good UV transparency, volatile.
Acetone5.156General laboratory use, cleaningClass 3Highly volatile.
Polar Protic Water10.2100Aqueous buffers for biological assays-Solubility is expected to be low but important to quantify.
Methanol (MeOH)5.165General laboratory use, chromatographyClass 2Good general-purpose solvent.
Ethanol (EtOH)4.378Greener alternative to methanol[1][4]Class 3Often used in formulations.
Isopropanol (IPA)3.982General laboratory useClass 3Less toxic than methanol.
Ethers Tetrahydrofuran (THF)4.066Chemical synthesisClass 2Can form peroxides.[12]
2-Methyltetrahydrofuran (2-MeTHF)-80Greener alternative to THFClass 3[13]Lower peroxide-forming tendency.
Chlorinated Dichloromethane (DCM)3.140Extraction, chromatographyClass 2Use should be minimized due to environmental and health concerns.[2][11]
Non-Polar Toluene2.4111Chemical synthesisClass 2Low solubility expected.
Heptane/Hexane0.198/69Anti-solvent for precipitationClass 3Very low solubility expected.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. Two widely accepted methods are presented here: a high-throughput kinetic solubility assay using HPLC and a thermodynamic solubility determination by quantitative NMR (qNMR).

Protocol 1: High-Throughput Kinetic Solubility Determination by HPLC

This method is suitable for rapid screening of multiple solvents. High-Performance Liquid Chromatography (HPLC) is a precise technique for separating and quantifying components in a mixture.[14]

Objective: To quickly assess the approximate solubility of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine in a range of solvents.

Materials:

  • 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

  • Selected solvent panel (see Table above)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC vials

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Sample Preparation: a. In separate microcentrifuge tubes, add a small, accurately weighed amount of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine (e.g., 1-2 mg). b. To each tube, add a fixed volume of the test solvent (e.g., 1 mL). c. Vigorously vortex the tubes for 1-2 minutes. d. Equilibrate the samples at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) with intermittent shaking.

  • Phase Separation: a. Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid. b. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.[15]

  • HPLC Analysis: a. Prepare a calibration curve using serial dilutions of the stock solution.[16] b. Inject the filtered supernatant from each test solvent onto the HPLC system. c. Quantify the concentration of the dissolved compound by comparing the peak area to the calibration curve.[14]

Data Analysis: The solubility is reported as the concentration determined by HPLC (e.g., in mg/mL or µg/mL).

HPLC_Protocol cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Weigh Compound B Add Test Solvent A->B C Vortex & Equilibrate B->C D Centrifuge C->D E Filter Supernatant D->E G Inject Sample into HPLC E->G F Prepare Calibration Curve H Quantify Concentration F->H G->H

Caption: Workflow for HPLC-based solubility determination.

Protocol 2: Thermodynamic Solubility Determination by ¹H NMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining solubility without the need for a calibration curve, as it is an inherently quantitative method.[17][18][19]

Objective: To determine the thermodynamic equilibrium solubility of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

Materials:

  • 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD-d₄)

  • Internal standard (e.g., maleic acid, dimethyl sulfone)

  • NMR spectrometer

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

Procedure:

  • Sample Preparation: a. Accurately weigh an excess amount of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine into a vial. b. Accurately weigh a known amount of a suitable internal standard into the same vial. The internal standard should be soluble in the test solvent and have NMR peaks that do not overlap with the analyte peaks. c. Add a precise volume of the deuterated solvent. d. Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • NMR Analysis: a. After equilibration, allow the undissolved solid to settle. b. Carefully transfer the supernatant to an NMR tube. c. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration.

  • Data Analysis: a. Integrate a well-resolved peak of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine and a peak from the internal standard. b. Calculate the concentration of the dissolved compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_solvent)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • V = Volume of solvent

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is not widely available, general precautions for handling similar chemical compounds should be followed.[20][21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21]

Conclusion

The successful dissolution of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a foundational step for its further development. This guide provides a robust framework for selecting an appropriate solvent system based on a combination of theoretical predictions and empirical testing. By following the detailed protocols for HPLC and qNMR analysis, researchers can obtain reliable and reproducible solubility data. This information is critical for ensuring the integrity of subsequent experiments and for making informed decisions in the drug development pipeline, all while adhering to the principles of safety and environmental sustainability.

References

  • Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. (n.d.).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET & DMPK.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025). MDPI.
  • Green Chemistry in Pharma: Sustainable Drug Manufacturing. (2025). Surge.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025). Journal of Medicinal Chemistry.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry.
  • Green Solvents in the Pharmaceutical Industry. (2023). University of Notre Dame.
  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. (2025).
  • Principles of green chemistry: Advancing pharma sustainability. (2024). European Pharmaceutical Review.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025).
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). PubMed.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025).
  • Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. (2009). Sci-Hub.
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024). ECA Academy.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Chemistry & Biodiversity.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025). Journal of Medicinal Chemistry.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
  • Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.
  • Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2025).
  • HPLC Testing Procedure. (n.d.). Phenomenex.
  • Scalable Synthesis of Fluorin
  • Safety D
  • SAFETY D
  • SAFETY D
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.
  • SAFETY D
  • SAFETY D
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. (2025). ChemRxiv.

Sources

Method

Application Note: Storage and Stability Guidelines for Fluorinated Oxetane Intermediates

Introduction: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery Fluorinated oxetane intermediates are increasingly vital building blocks in modern medicinal chemistry. The incorporation of the strained, pol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery

Fluorinated oxetane intermediates are increasingly vital building blocks in modern medicinal chemistry. The incorporation of the strained, polar oxetane ring can favorably modulate key physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] The addition of fluorine atoms to the oxetane moiety further refines these properties, offering chemists a powerful tool to "fine-tune" molecular characteristics such as basicity of proximal amines and conformational preferences.[3][4][5]

However, the inherent ring strain of the oxetane and the high electronegativity of fluorine introduce unique challenges regarding the storage and stability of these valuable intermediates.[6][7] Degradation can lead to the formation of impurities, impacting experimental reproducibility, compromising biological activity, and posing potential safety risks. This guide provides a comprehensive overview of best practices for the storage and handling of fluorinated oxetane intermediates, grounded in an understanding of their chemical reactivity, to ensure their integrity from receipt to reaction.

Core Principles of Stability for Fluorinated Oxetanes

The stability of a fluorinated oxetane is primarily dictated by its substitution pattern and its environment. The oxetane ring is susceptible to ring-opening, particularly under acidic conditions.[6][8] Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which blocks the trajectory of external nucleophiles.[6][9] Fluorination can influence the electronic properties of the ring, potentially affecting its stability. While often enhancing metabolic stability, the impact on chemical stability can be complex and structure-dependent.[3][10]

Recommended Storage Conditions

Proper storage is the first line of defense against degradation. The primary environmental factors to control are temperature, humidity, light, and oxygen.[11]

ParameterRecommendationRationale
Temperature Store at -20°C or lower in a freezer.[11][12]Lower temperatures significantly slow down the rates of potential degradation reactions, including hydrolysis and thermal decomposition.[11]
Humidity Store in a dry environment, ideally with a relative humidity below 60%.[11] Use of desiccants is recommended.Moisture can lead to hydrolysis of the oxetane ring, especially in the presence of trace acidic or basic impurities. The hydrophobic nature of some fluorinated compounds can help repel moisture.[11][13]
Light Store in opaque or amber containers in a dark location.[11][14]Ultraviolet (UV) light can induce photochemical reactions, leading to defluorination or other forms of degradation.[11][15][16][17]
Atmosphere For long-term storage or for particularly sensitive intermediates, store under an inert atmosphere (e.g., nitrogen or argon).[11]Oxygen can participate in oxidative degradation pathways. An inert atmosphere displaces oxygen, preventing these reactions.[11]

Understanding and Mitigating Degradation Pathways

Several degradation pathways can affect fluorinated oxetane intermediates. Understanding these is key to implementing effective preventative measures.

Hydrolysis

The most common degradation pathway for oxetanes is acid-catalyzed ring-opening, which results in the formation of a diol. While 3,3-disubstituted oxetanes are more resistant, this pathway can still be a concern, particularly at low pH.[6][18]

Defluorination

The carbon-fluorine bond is generally strong, but under certain conditions, such as the presence of strong reducing agents or upon exposure to UV light, defluorination can occur.[19][20][21] This can lead to the formation of fluoride ions and a modified organic scaffold.

Thermal Decomposition

While many fluorinated compounds exhibit high thermal stability, the strained oxetane ring can be susceptible to thermal decomposition at elevated temperatures.[22] This is why adherence to recommended low-temperature storage is critical.

Incompatibility with Container Materials

Improper container selection can be a source of contamination or degradation. For instance, some metals can catalyze the decomposition of fluorinated ethers.[19][21]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Screening

This protocol outlines the steps for preparing a stock solution of a fluorinated oxetane intermediate for use in high-throughput screening or other sensitive applications.

Materials:

  • Fluorinated oxetane intermediate

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF)

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware (vials, syringes)

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the container of the fluorinated oxetane intermediate to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If the compound is particularly sensitive, perform all manipulations in a glove box or under a positive pressure of inert gas.

  • Weighing: Accurately weigh the desired amount of the intermediate into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Gently agitate the vial until the solid is completely dissolved. Sonication may be used if necessary, but avoid excessive heating.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or lower. For long-term storage, consider aliquoting the solution into smaller, single-use vials to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to identify potential degradation products and pathways, which informs long-term stability-indicating analytical methods.

Materials:

  • Fluorinated oxetane intermediate

  • Aqueous solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-purity solvents for analysis (e.g., acetonitrile, methanol)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[23]

Procedure:

  • Sample Preparation: Prepare solutions of the fluorinated oxetane intermediate in the different stress conditions (acidic, basic, neutral, oxidative). A typical starting concentration is 1 mg/mL.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Incubate the solution with the oxidizing agent at room temperature.

    • Photostability: Expose a solution of the intermediate to a controlled light source (e.g., a photostability chamber).

    • Thermal Stress: Store the solid compound at an elevated temperature (e.g., 80°C).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.[23][24]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and identify the major degradation products.

Visualization of Key Workflows

Storage_Decision_Tree A Fluorinated Oxetane Intermediate Received B Short-term use (< 1 week)? A->B C Store at 2-8°C in desiccator B->C Yes D Long-term storage (> 1 week)? B->D No E Store at -20°C or below D->E Yes F Is the compound known to be highly sensitive? E->F G Store under inert atmosphere (Ar/N2) F->G Yes H Use opaque/amber vials F->H No G->H

Caption: Decision tree for selecting appropriate storage conditions.

Stability_Testing_Workflow A Prepare Solutions (Acid, Base, Oxidant, Light, Heat) B Incubate under Stress Conditions A->B C Sample at Time Points B->C D Analytical Testing (HPLC, LC-MS) C->D E Identify Degradation Products & Pathways D->E F Develop Stability- Indicating Method E->F

Caption: Workflow for a forced degradation study.

Material Compatibility and Handling

Container and Labware Selection:

  • Recommended: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) exhibit excellent compatibility with a wide range of fluorinated compounds.[25] Borosilicate glass (Type I) is also a suitable choice for most applications.

  • To be used with caution: Some plastics like High-Density Polyethylene (HDPE) and Polypropylene (PP) may be prone to swelling or leaching of additives over time.[25]

  • Avoid: Active metals such as iron may catalyze decomposition.[19][21]

Safe Handling Practices:

  • Always handle fluorinated oxetane intermediates in a well-ventilated area, preferably within a chemical fume hood.[22][26]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[26][27]

  • Avoid inhalation of dust or vapors.[12][22]

  • In case of spills, clean up immediately using an absorbent material and dispose of as chemical waste.[22]

Conclusion

Fluorinated oxetane intermediates are powerful tools in drug discovery, but their utility is contingent upon their purity and stability. By understanding the principles of their reactivity and adhering to the storage and handling guidelines outlined in this note, researchers can ensure the integrity of these valuable compounds. The implementation of systematic stability testing for each novel intermediate is a critical, self-validating step that underpins the reliability and success of research and development endeavors.

References

  • Decomposition pathway for model fluorinated ethers on the clean iron surface. (1992). Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films. [Link]

  • Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Publications. (2020). ACS Publications. [Link]

  • Decomposition pathway for model fluorinated ethers on the clean iron surface. (1992). AVS Scitation. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). ACS Publications. [Link]

  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals - MDPI. (2021). MDPI. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2024). ResearchGate. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (2025). Beilstein Journals. [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. (2025). Protheragen. [Link]

  • Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023). ACS Publications. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society. (n.d.). American Chemical Society. [Link]

  • 3,3-difluorooxetane: Gram level synthesis revealed-澳氟医药. (n.d.). Aofluoro. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. [Link]

  • (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Evolve's guide to storing lab chemicals safely. (2021). Evolve. [Link]

  • Chemical Compatibility for Waste Accumulation - Shared Page. (n.d.). University of California, Berkeley. [Link]

  • Stability of selected compounds indicating the % of compound remaining... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024). ACS Publications. [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Santa Barbara. [Link]

  • Guidelines for an Effective Chemical Storage Plan - Fleetchem, LLC. (2019). Fleetchem, LLC. [Link]

  • Chemical Compatibility by Container Resin - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Riverside. [Link]

  • (PDF) Impact of Corrosion Test Container Material in Molten Fluorides - ResearchGate. (2015). ResearchGate. [Link]

  • Chemical Storage. (2021). University of Colorado Anschutz Medical Campus. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025). Separation Science. [Link]

  • SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE - NASA. (n.d.). NASA. [Link]

  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024). Medium. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (2010). ACS Publications. [Link]

  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations - ResearchGate. (2024). ResearchGate. [Link]

  • Synthesis and reactivity of fluorinated heterocycles - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis and reactivity of fluorinated heterocycles - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC. (2020). National Center for Biotechnology Information. [Link]

Sources

Application

Scalable Synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine: A Detailed Guide for Drug Development Professionals

Introduction 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a key heterocyclic building block in modern medicinal chemistry, finding application in the development of a variety of therapeutic agents. Its unique structural comb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a key heterocyclic building block in modern medicinal chemistry, finding application in the development of a variety of therapeutic agents. Its unique structural combination of a fluorinated pyrimidine and an oxetane moiety can impart desirable physicochemical and pharmacological properties to lead compounds, such as improved metabolic stability, aqueous solubility, and binding affinity to biological targets. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers and professionals in the drug development sector.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights to ensure successful and reproducible synthesis on a laboratory and pilot-plant scale.

Strategic Approach to Synthesis: The Nucleophilic Aromatic Substitution Pathway

The most robust and scalable synthetic route to 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the electron-withdrawing fluorine atom at the 5-position. The chlorine atom at the 2-position serves as a suitable leaving group, which is readily displaced by the oxygen nucleophile of oxetan-3-ol. This specific type of SNAr reaction, involving an alkoxide and an aryl halide, is also mechanistically classified as a Williamson ether synthesis.

The overall synthetic transformation is depicted below:

Synthetic Pathway 2-Chloro-5-fluoropyrimidine 2-Chloro-5-fluoropyrimidine Product 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine 2-Chloro-5-fluoropyrimidine->Product Nucleophilic Aromatic Substitution (SNAr) Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Overall synthetic strategy for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

In-Depth Analysis of Starting Materials

The success of any scalable synthesis hinges on the availability, purity, and safe handling of the starting materials.

2-Chloro-5-fluoropyrimidine

This is the electrophilic partner in the key SNAr reaction.

PropertyValueSource
Molecular Formula C₄H₂ClFN₂
Molecular Weight 132.52 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 149-162 °C
Density 1.439 g/mL at 20 °C

Scalable Synthesis of 2-Chloro-5-fluoropyrimidine:

For large-scale production, 2-chloro-5-fluoropyrimidine can be synthesized from the more readily available 2,4-dichloro-5-fluoropyrimidine. This is achieved through a selective reduction (dechlorination) at the 4-position.

A common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a reducing agent such as zinc powder in the presence of an acid like acetic acid.[1]

Synthesis_of_Starting_Material_1 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Product_1 2-Chloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->Product_1 Selective Reduction Reducing_Agent e.g., Zinc powder, Acetic Acid Reducing_Agent->Product_1

Caption: Synthesis of 2-Chloro-5-fluoropyrimidine.

Safety Precautions for 2-Chloro-5-fluoropyrimidine:

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][3][4][5] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Oxetan-3-ol

This is the nucleophilic partner in the reaction.

PropertyValueSource
Molecular Formula C₃H₆O₂
Molecular Weight 74.08 g/mol
Appearance Liquid
Boiling Point 153 °C

Scalable Synthesis of Oxetan-3-ol:

A concise and scalable synthesis of oxetan-3-ol starts from the readily available and inexpensive epichlorohydrin.[6] The multi-step process involves epoxide ring-opening, protection, hydrolysis, and intramolecular cyclization.

Safety Precautions for Oxetan-3-ol:

Oxetan-3-ol is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] Standard laboratory safety procedures, including the use of appropriate PPE, should be strictly followed.

Detailed Protocol for the Scalable Synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.

Reaction Scheme:

Detailed_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Chloro-5-fluoropyrimidine 2-Chloro-5-fluoropyrimidine Product 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine 2-Chloro-5-fluoropyrimidine->Product Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->Product Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Product Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Product Temperature Temperature Temperature->Product

Caption: Key components of the synthesis reaction.

Materials and Equipment:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • Oxetan-3-ol (1.1 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq) or Potassium Carbonate (K₂CO₃, 2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Addition funnel

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Preparation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add oxetan-3-ol (1.1 - 1.5 eq) and anhydrous DMF (or DMSO) to form a solution.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during this step.

    • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide of oxetan-3-ol. If using potassium carbonate, the mixture can be stirred at room temperature.

  • Nucleophilic Aromatic Substitution:

    • To the freshly prepared alkoxide solution at 0 °C, add a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous DMF (or DMSO) dropwise via an addition funnel over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF/DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is typically a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield pure 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

Expected Yield and Characterization:

While a specific, publicly available, scalable protocol with a reported yield for this exact compound is not readily found, based on similar Williamson ether syntheses involving pyrimidines, a yield in the range of 60-80% can be reasonably expected after purification.

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the protons of the oxetane ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine can be reliably and scalably achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-fluoropyrimidine and oxetan-3-ol. Careful control of reaction conditions, particularly the anhydrous nature of the reaction and the controlled addition of reagents, is crucial for achieving high yields and purity. This detailed guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their research and development endeavors.

References

  • Fisher Scientific.
  • PubChem. 2-Chloro-5-fluoropyrimidine.[Link]

  • Ossila.
  • PubChem. Oxetan-3-ol.[Link]

  • LookChem. 2-Chloro-5-fluoropyrimidine.[Link]

  • Williamson Ether Synthesis. Chemistry Steps.[Link]

  • Williamson Ether Synthesis. Wikipedia.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Tianxiang, X., et al. Study on Synthesis Of Oxetan-3-ol.
  • Williamson Ether Synthesis. Master Organic Chemistry.[Link]

Sources

Method

Application Note: Advanced Functionalization of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine . This scaffold presents a unique "Stability/Reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine . This scaffold presents a unique "Stability/Reactivity Paradox": the electron-deficient pyrimidine ring requires activation for functionalization, yet the acid-sensitive oxetane moiety restricts the use of harsh electrophilic or acidic conditions.

The following guide prioritizes Directed Ortho-Lithiation (DoL) and Photoredox Minisci Alkylation , methodologies selected for their ability to modify the C4/C6 positions while preserving the oxetane ether linkage.

Structural Analysis & Reactivity Strategy

The molecule comprises three distinct functional zones that dictate the synthetic strategy:

  • The Directing Core (5-Fluoro): The C5-Fluorine atom is not merely a metabolic blocker; it is a potent Directed Metalation Group (DMG) . It inductively acidifies the adjacent C4/C6 protons, making them susceptible to deprotonation by non-nucleophilic bases.

  • The "Fragile" Payload (Oxetan-3-yloxy): The oxetane ring is a lipophilic, metabolic bioisostere for carbonyls. It is stable to basic organolithiums at low temperatures but highly susceptible to acid-catalyzed ring opening . Standard acidic Minisci conditions (AgNO₃/H₂SO₄) are forbidden.

  • The Reactive Sites (C4/C6): Due to the symmetry of the pyrimidine core, C4 and C6 are chemically equivalent until the first functionalization breaks the symmetry.

Reactivity Map

ReactivityMap Core 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine C5_F Position 5 (F) Directing Group (DMG) Inductive Activation Core->C5_F Intrinsic C2_Ox Position 2 (Oxetane) Acid Sensitive Base Stable Core->C2_Ox Constraint C4_6 Positions 4/6 (C-H) Target for Nucleophiles Target for Lithiation Core->C4_6 Target C5_F->C4_6 Directs Li to C2_Ox->C4_6 Steric Influence

Figure 1: Reactivity map highlighting the cooperative directing effects of the 5-Fluoro substituent and the constraints imposed by the oxetane ring.

Protocol A: Regioselective C4-Lithiation (The "Cold" Approach)

Objective: Install electrophiles (I, CHO, B(OR)₂) at C4 via Directed Ortho-Lithiation (DoL). Mechanism: The 5-F atom facilitates C4 deprotonation via the inductive effect. The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) prevents nucleophilic attack on the pyrimidine ring (Chichibabin addition), which is a risk with


-BuLi.
Materials
  • Substrate: 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine (1.0 equiv).

  • Base: LiTMP (prepared in situ from TMP and

    
    -BuLi) or TMPMgCl·LiCl (Knochel-Hauser Base).
    
  • Solvent: Anhydrous THF (Must be <50 ppm H₂O).

  • Quench: Iodine (

    
    ), DMF, or Triisopropyl borate.
    
Step-by-Step Protocol
  • Base Preparation (In Situ LiTMP):

    • Flame-dry a 50 mL Schlenk flask under Argon.

    • Add anhydrous THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min at -78°C to generate LiTMP.
      
    • Expert Note: LiTMP is sterically bulky, preventing nucleophilic attack at C4/C6.

  • Lithiation:

    • Dissolve substrate (1.0 mmol) in THF (2 mL) and add dropwise to the LiTMP solution at -78°C .

    • Crucial: Maintain internal temperature below -70°C. The oxetane is stable, but the lithiated fluoropyrimidine species can undergo "benzyne-type" decomposition (elimination of LiF) if warmed.

    • Stir for 45 minutes. The solution typically turns deep yellow/orange.

  • Electrophile Trapping:

    • Add the electrophile (1.5 equiv) dissolved in THF (e.g., solution of

      
       or neat DMF) rapidly.
      
    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Workup:

    • Quench with sat.

      
       (aq). Do not use HCl, as it will open the oxetane ring.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Data Validation:

  • NMR: Loss of one aromatic proton signal (originally integrating for 2H, now 1H singlets).

  • Yield: Expect 65-85% depending on electrophile efficiency.

Protocol B: Photoredox Minisci Alkylation (The "Mild" Approach)

Objective: Direct alkylation of C4/C6 with alkyl radicals. Challenge: Classical Minisci reactions use


 and strong acid (

), which destroys the oxetane. Solution: Use a Photoredox approach.[1][2] This generates alkyl radicals from carboxylic acids or redox-active esters under neutral conditions, preserving the oxetane.
Workflow Diagram

Minisci Start Substrate + Alkyl-COOH Radical Alkyl Radical (R•) Start->Radical Oxidative Decarboxylation Cat Ir(dF(CF3)ppy)2(dtbbpy)PF6 (Photocatalyst) Cat->Radical SET Light Blue LED (450 nm) Light->Cat Excitation Addition Radical Addition to C4/C6 Radical->Addition Attacks Pyrimidine Product C4-Alkylated Product Addition->Product Oxidation/Deprotonation

Figure 2: Photoredox Minisci cycle avoiding acidic conditions to preserve the oxetane ring.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 2-dram vial equipped with a stir bar, combine:

      • Substrate (0.5 mmol).

      • Alkyl Carboxylic Acid (2.0 equiv) OR Redox-Active Ester (NHPI ester).

      • Photocatalyst:

        
         (1 mol%).
        
      • Oxidant:

        
         (1.5 equiv) Note: While persulfate is acidic, in buffered DMSO/H2O it is often tolerated. Alternatively, use TBPB (tert-Butyl peroxybenzoate).
        
    • Solvent: DMSO:H₂O (9:1) or pure Acetonitrile.

  • Irradiation:

    • Degas the solution by sparging with Argon for 10 minutes (Oxygen quenches the triplet state of Ir).

    • Irradiate with Blue LEDs (450 nm) approximately 2-5 cm from the vial. Use a fan to keep the reaction at Room Temperature (25°C).

  • Monitoring:

    • Monitor by LC-MS. The reaction typically completes in 12-24 hours.

    • Checkpoint: If oxetane hydrolysis is observed (check for M+18 peak in MS), switch to a completely acid-free radical precursor like Alkyl-BF3K salts with Mn(OAc)3 (though Mn requires acid usually) or Zinc sulfinates (Baran diversification).

  • Purification:

    • Dilute with water, extract with DCM.

    • Purify via reverse-phase prep-HPLC (neutral buffer, Ammonium Formate) to avoid silica acidity.

Quantitative Comparison of Methods

FeatureProtocol A: DoL (LiTMP)Protocol B: Photoredox Minisci
Target Position C4 (highly regioselective)C4/C6 (mixture possible)
Substituent Type Electrophiles (I, CHO, B)Alkyl groups (Me, Et, iPr)
Oxetane Safety High (at -78°C)High (Neutral pH)
Limiting Factor Temperature control (< -70°C)Radical polarity matching
Scalability Good (Batch or Flow)Moderate (Photon penetration)

References

  • Oxetane Stability & Utility

    • Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Chem. Rev.[3]2016 , 116, 12150–12233. Link

    • Context: Defines the stability limits of oxetanes under basic vs. acidic conditions.
  • Directed Ortho-Lithiation of Pyrimidines

    • Schlosser, M., et al. "Site-Selective Derivatization of Pyrimidines." Eur. J. Org. Chem.2003, 452–462.
    • Mosrin, M., & Knochel, P. "Regioselective Functionalization of Pyrimidines via TMP-Magnesiate Bases." Org.[3][4][5] Lett.2008 , 10, 2497–2500.[3][6] Link

    • Context: Establishes LiTMP and Mg-bases as superior for sensitive pyrimidines.
  • Photoredox Minisci Reactions

    • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew. Chem. Int. Ed.2019 , 58, 13666–13699. Link

    • Dunne, J. F., et al. "Photoredox-Mediated Minisci C–H Alkylation of N-Heterocycles." J. Am. Chem. Soc.[3]2011 , 133, 19020.

    • Context: Provides the non-acidic radical generation protocols essential for oxetane survival.

Sources

Application

Application Note: Bioconjugation Architectures Using 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine Scaffolds

Functionalization, and -NMR Characterization. Executive Summary & Scientific Rationale The integration of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine scaffolds represents a sophisticated strategy in modern Antibody-Drug Conjug...

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization, and 

-NMR Characterization.

Executive Summary & Scientific Rationale

The integration of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine scaffolds represents a sophisticated strategy in modern Antibody-Drug Conjugate (ADC) and Targeted Protein Degradation (TPD) design. This specific scaffold is not merely a passive structural element; it functions as a dual-purpose physicochemical modifier and analytical handle.

Why This Scaffold?
  • The Oxetane Advantage (Solubility & Stability): The oxetan-3-yloxy moiety acts as a bioisostere for gem-dimethyl or carbonyl groups. Unlike lipophilic alkyl chains, the strained ether of the oxetane ring significantly lowers

    
     (increasing hydrophilicity) and blocks metabolic hot-spots (CYP450 oxidation) without introducing hydrogen bond donors that might reduce membrane permeability.
    
  • The 5-Fluoro Handle (

    
    -NMR):  The fluorine atom at the C5 position is chemically stable but magnetically active. It provides a distinct, background-free signal for quantitative 
    
    
    
    -NMR
    , enabling precise calculation of Drug-to-Antibody Ratios (DAR) and monitoring of linker stability in complex biological matrices (e.g., plasma).
  • The Pyrimidine Core (Reactivity): The electron-deficient pyrimidine ring, further activated by the electronegative fluorine and oxygen substituents, serves as the electrophilic hub for Nucleophilic Aromatic Substitution (

    
    ) bioconjugation.
    

This guide details the protocols for functionalizing this scaffold and conjugating it to biomolecules, emphasizing the preservation of the oxetane ring and the utilization of the fluorine tag.

Chemical Architecture & Reactivity[1]

The bioconjugation strategy relies on the differential reactivity of the pyrimidine ring positions. The 2-position is capped by the oxetane (solubility handle), leaving the C4 position as the primary site for conjugation via


.
Mechanism of Action: Regioselective

The 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine core typically requires a leaving group (LG) at the C4 position (e.g., -Cl, -SMe, or -SO


Me) to facilitate conjugation.
  • Nucleophile: Primary amines (Lysine linkers) or Thiols (Cysteine linkers).

  • Electrophile: C4-carbon of the pyrimidine.

  • Activation: The C5-Fluorine inductively withdraws electron density, stabilizing the Meisenheimer complex intermediate, thereby accelerating the reaction at C4 without being displaced itself (due to the strength of the C-F bond compared to C-Cl or C-S).

Visualization: Conjugation Workflow

The following diagram illustrates the workflow from the raw scaffold to the final bioconjugate.

BioconjugationWorkflow Scaffold Scaffold Precursor (4-Chloro-5-Fluoro-2-(oxetan-3-yloxy)pyrimidine) Intermediate Activated Linker-Drug (Stable Pyrimidine Core) Scaffold->Intermediate Step 1: SnAr Coupling (Base, Heat) Linker Linker-Payload (Amine/Thiol Terminated) Linker->Intermediate Conjugate Final Bioconjugate (ADC/PROTAC) Intermediate->Conjugate Step 2: Bioconjugation (Click/Amide/Maleimide) Antibody mAb / Protein (Cys/Lys Residues) Antibody->Conjugate NMR QC: 19F-NMR (DAR Quantification) Conjugate->NMR Validation

Figure 1: Step-wise assembly of the bioconjugate. The scaffold is first coupled to a linker via


 at the C4 position, followed by conjugation to the antibody.

Protocol 1: Linker Attachment via

Objective: To attach a reactive linker (e.g., amine-functionalized PEG or Val-Cit-PAB) to the 4-position of the scaffold, creating a "Drug-Linker" ready for protein conjugation.

Starting Material: 4-Chloro-5-fluoro-2-(oxetan-3-yloxy)pyrimidine. (Note: If this specific precursor is unavailable, it is synthesized from 2,4-dichloro-5-fluoropyrimidine via nucleophilic displacement with oxetan-3-ol at


.)
Reagents
  • Scaffold: 4-Chloro-5-fluoro-2-(oxetan-3-yloxy)pyrimidine (

    
     eq).
    
  • Nucleophile: Amine-containing Linker (

    
     eq).
    
  • Base: DIPEA (Diisopropylethylamine) (

    
     eq).
    
  • Solvent: Anhydrous DMF or DMAc.

Procedure
  • Preparation: Dissolve the Scaffold in anhydrous DMF (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add DIPEA followed by the Amine-Linker dropwise at room temperature.

  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Critical Check: Monitor by LC-MS.[1][2] The 5-Fluoro group prevents side reactions at C5, but high temperatures (

      
      ) may degrade the oxetane ring (ring opening). Keep strictly below 
      
      
      
      .
  • Work-up:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (removes acidic byproducts) and Brine.
      
    • Note: Avoid strong acids (e.g.,

      
      ) in the workup to prevent acid-catalyzed oxetane hydrolysis. Use dilute citric acid if pH adjustment is needed.
      
  • Purification: Flash chromatography (Silica). The oxetane makes the product more polar than the starting chloride; expect a shift to higher polarity fractions.

Protocol 2: Bioconjugation to Antibody (Cysteine-Maleimide)

Objective: Conjugate the Pyrimidine-Linker construct to an antibody via reduced interchain cysteines.

Reagents
  • Antibody: IgG1 (e.g., Trastuzumab),

    
     in PBS (pH 7.4).
    
  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).

  • Payload: Maleimide-functionalized Pyrimidine-Linker (from Protocol 1).

  • Buffer: PBS +

    
     EDTA.
    
Procedure
  • Reduction: Add TCEP (

    
     molar equivalents per antibody) to the antibody solution. Incubate at 
    
    
    
    for 90 minutes to reduce interchain disulfides.
  • Buffer Exchange: (Optional but recommended) Remove excess TCEP using a desalting column (Zeba Spin) equilibrated with PBS/EDTA.

  • Conjugation:

    • Dissolve the Pyrimidine-Linker in dry DMSO (

      
       stock).
      
    • Add the linker to the reduced antibody (Target

      
       eq. linker per antibody for DAR 4).
      
    • Final DMSO concentration should be

      
      .
      
    • Incubate at

      
       overnight or Room Temp for 1 hour.
      
  • Quenching: Add N-acetylcysteine (

    
     eq) to quench unreacted maleimides.
    
  • Purification: Remove excess small molecules using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Analytical Validation: -NMR

The 5-Fluoro substituent is the "killer feature" for QC. Unlike UV-Vis, which relies on extinction coefficients that can change upon conjugation,


-NMR counts nuclei directly.

Protocol:

  • Sample Prep: Mix

    
     of Bioconjugate (
    
    
    
    ) with
    
    
    of
    
    
    containing a calibrated internal standard (e.g., Trifluoroacetic acid or 5-Fluorocytosine).
  • Acquisition: Acquire

    
     spectrum (typically 
    
    
    
    to
    
    
    for fluoropyrimidines).
  • Analysis:

    • Integrate the Signal from the Pyrimidine-Scaffold (

      
      ).
      
    • Integrate the Signal from the Internal Standard (

      
      ).
      
    • Calculate Concentration of Drug:

      
      .
      
    • Calculate DAR:

      
      .
      
Data Summary: Physicochemical Impact

The following table highlights why this scaffold is chosen over traditional alkyl analogs.

Property5-F-2-(oxetan-3-yloxy)pyrimidine5-F-2-(isopropoxy)pyrimidineImpact
LogD (pH 7.4) ~1.2~2.8Improved Solubility (Lower LogD)
Metabolic Stability High (Oxetane is stable)Low (C-H oxidation prone)Extended Half-life
H-Bond Acceptors 3 (N, N, O)2 (N, N)Maintained Permeability
19F Signal Distinct SingletDistinct SingletQuantifiable

Troubleshooting & Critical Parameters

Oxetane Stability Warning

While oxetanes are stable at physiological pH (7.4), they are susceptible to acid-catalyzed ring opening .

  • Avoid: TFA (Trifluoroacetic acid) in HPLC mobile phases if collecting fractions for reuse. Use Formic Acid or Ammonium Acetate instead.

  • Storage: Store scaffolds in neutral buffers. Avoid prolonged exposure to pH < 4.

Reactivity

If the reaction at C4 is sluggish:

  • Cause: The oxetane ether at C2 is electron-donating by resonance, slightly deactivating the ring compared to a 2-Chloro analog.

  • Solution: Use a stronger leaving group at C4 (e.g., convert 4-OH to 4-Tosylate or 4-Mesylate) or use higher temperature (

    
    ) with careful monitoring. Do not switch to strong alkoxide bases (e.g., NaOEt), which may attack the oxetane.
    

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Sterling, A. J., et al. (2023).[3] Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry. [Link]

  • Resendez, A., et al. (2021). Fragment-based covalent ligand discovery. Current Opinion in Chemical Biology. [Link]

  • PubChem Compound Summary. (2026). 5-Fluoro-2'-deoxyuridine (Structural Analog Context). National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine reactions

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low purity in this critical reaction. Here, we provide in-depth technical guidance in a question-and-answer format, drawing on established chemical principles and field-proven insights to help you optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Low Purity

Low purity in the synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine can arise from various factors, including the quality of starting materials, suboptimal reaction conditions, and inefficient purification. This guide will walk you through the most common challenges and provide actionable solutions.

Question 1: My reaction is incomplete, and I observe significant amounts of unreacted 2-chloro-5-fluoropyrimidine. What are the likely causes and how can I improve the conversion?

Incomplete conversion is a frequent issue and often points to problems with the nucleophilic aromatic substitution (SNAr) reaction conditions. The pyrimidine ring, being electron-deficient, facilitates this reaction, but several factors can hinder its completion.[1]

Possible Causes & Solutions:

  • Insufficiently Strong Base: The reaction proceeds via the deprotonation of oxetan-3-ol to form the corresponding alkoxide, which then acts as the nucleophile. If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the active nucleophile will be low, leading to poor conversion.

    • Recommendation: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases are commonly used to generate alkoxides for Williamson ether synthesis.[2]

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

    • Recommendation: Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[3]

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, insufficient heat may result in a sluggish reaction.

    • Recommendation: Gradually increase the reaction temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) will help you find the optimal temperature that balances reaction rate and impurity formation.

  • Moisture in the Reaction: Alkoxides are highly sensitive to moisture. Any water present in the reaction mixture will quench the alkoxide, reducing the effective concentration of the nucleophile.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing a significant side product with a mass corresponding to the addition of my base or solvent to the pyrimidine ring. How can I prevent this?

This issue suggests that your base or solvent is acting as a nucleophile and competing with the oxetan-3-alkoxide.

Possible Causes & Solutions:

  • Nucleophilic Base: If you are using a nucleophilic base like sodium hydroxide or potassium carbonate in a protic solvent, the hydroxide or carbonate ions can compete with the desired alkoxide.

    • Recommendation: Use a non-nucleophilic, sterically hindered base like sodium hydride or potassium tert-butoxide.

  • Solvent Nucleophilicity: Certain polar aprotic solvents, while generally good for SNAr reactions, can sometimes participate in side reactions at elevated temperatures.

    • Recommendation: If you suspect solvent participation, consider switching to a less reactive polar aprotic solvent. For example, if you are using DMF, you could try switching to THF.

Question 3: My final product purity is low due to what appears to be a ring-opened oxetane impurity. What causes this and how can it be avoided?

The oxetane ring, while generally stable under basic conditions, can be susceptible to ring-opening, particularly under acidic conditions or at high temperatures.[4][5]

Possible Causes & Solutions:

  • Acidic Workup: If your reaction workup involves an acidic quench, the oxetane ring can be protonated, making it susceptible to nucleophilic attack and ring-opening.

    • Recommendation: Use a neutral or mildly basic workup. For example, quench the reaction with a saturated aqueous solution of ammonium chloride or water, followed by extraction with an organic solvent.

  • High Reaction Temperatures: Prolonged heating at high temperatures can promote thermal degradation of the oxetane ring.[4]

    • Recommendation: Optimize the reaction temperature to the lowest possible point that still allows for a reasonable reaction rate.

  • Presence of Lewis Acids: Trace amounts of Lewis acidic impurities can catalyze the ring-opening of the oxetane.

    • Recommendation: Ensure the quality of your starting materials and reagents to minimize Lewis acidic contaminants.

Frequently Asked Questions (FAQs)

What is the quality of the starting materials required for this synthesis?

The purity of your starting materials, 2-chloro-5-fluoropyrimidine and oxetan-3-ol, is critical.

  • 2-Chloro-5-fluoropyrimidine: This starting material can be synthesized from 2,4-dichloro-5-fluoropyrimidine.[6] It should be free of any di-substituted pyrimidine impurities. Commercially available 2-chloro-5-fluoropyrimidine should be of high purity (typically >97%).

  • Oxetan-3-ol: The synthesis of oxetan-3-ol can be achieved from epichlorohydrin.[7][8] It is important that this reagent is free of any diol impurities, which could lead to the formation of undesired byproducts.

What analytical methods are recommended for monitoring the reaction and assessing final product purity?

A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity. A stability-indicating HPLC method should be developed to separate the starting materials, product, and all potential impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and identification of any major impurities.

  • Mass Spectrometry (MS): Provides molecular weight information for the product and can help in the identification of unknown impurities.

What are the key safety considerations for this reaction?
  • 2-Chloro-5-fluoropyrimidine: This compound is harmful if swallowed and can cause severe skin burns and eye damage.[6]

  • Strong Bases: Sodium hydride is highly flammable and reacts violently with water. Potassium tert-butoxide is also a strong base and should be handled with care.

  • Solvents: DMF and DMSO are skin-penetrating solvents.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous THF (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: To the stirred THF, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Alcohol Addition: Slowly add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous THF (5 mL) to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Pyrimidine Addition: Add a solution of 2-chloro-5-fluoropyrimidine (1.0 equivalent) in anhydrous THF (5 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionAlternative ConditionsRationale
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic base promotes efficient alkoxide formation.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Polar aprotic solvent enhances nucleophilicity.[3]
Temperature Reflux (e.g., ~66 °C in THF)50-80 °CBalances reaction rate with potential for side reactions.
Workup Saturated aq. NH4ClWaterNeutral or mildly basic quench prevents oxetane ring-opening.[4]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware & Inert Atmosphere prep2 Anhydrous Solvents prep1->prep2 react1 Add NaH to THF prep2->react1 react2 Add Oxetan-3-ol react1->react2 react3 Alkoxide Formation react2->react3 react4 Add 2-Chloro-5-fluoropyrimidine react3->react4 react5 Heat to Reflux react4->react5 workup1 Quench with aq. NH4Cl react5->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Figure 1. General workflow for the synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.
Troubleshooting Logic

G cluster_symptoms cluster_causes cluster_solutions start Low Purity Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_product Unexpected Side Product? start->side_product ring_opened Ring-Opened Impurity? start->ring_opened cause1 Weak Base / Low Temp / Moisture incomplete_rxn->cause1 Yes cause2 Nucleophilic Base/Solvent side_product->cause2 Yes cause3 Acidic Workup / High Temp ring_opened->cause3 Yes sol1 Stronger Base / Increase Temp / Anhydrous Conditions cause1->sol1 sol2 Non-nucleophilic Base / Alternative Solvent cause2->sol2 sol3 Neutral/Basic Workup / Optimize Temp cause3->sol3

Figure 2. Decision tree for troubleshooting low purity issues.

References

  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Atlantis Press. (2016). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • ACS Publications. (2010, March 29). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • PubMed. [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]

  • Google Patents. WO2009094442A2 - 5-fluoro pyrimidine derivatives.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results. Retrieved from [Link]

  • Crown. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Freie Universität Berlin. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]

  • ResearchGate. (2016, February 25). 3'-O- and 5'-O-Propargyl Derivatives of 5-Fluoro-2'-Deoxyuridine: Synthesis, Cytotoxic Evaluation and Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]

  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • PubMed. (2024, January 5). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Retrieved from [Link]

  • MDPI. (2022, July 6). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • PubMed. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Retrieved from [Link]

  • International Journal of Pharmaceutical Excipients. purity and its determination in drugs using flame atomic absorption spectrometry. Retrieved from [Link]

  • ResearchGate. Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Retrieved from [Link]

  • Drug Development and Delivery. Analytical-Testing-ebook-2019.pdf. Retrieved from [Link]

  • ResearchGate. (2015, June 19). 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in fluoropyrimidine ether synthesis

This guide is designed for medicinal chemists and process engineers optimizing the synthesis of fluoropyrimidine ethers via Nucleophilic Aromatic Substitution (SNAr). It prioritizes mechanistic understanding to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for medicinal chemists and process engineers optimizing the synthesis of fluoropyrimidine ethers via Nucleophilic Aromatic Substitution (SNAr). It prioritizes mechanistic understanding to troubleshoot regioselectivity, hydrolysis, and side-reaction profiles.

Minimizing Side Reactions & Optimizing Regioselectivity

Core Principle: The success of fluoropyrimidine ether synthesis relies on managing the "Electrophilic Hierarchy" of the pyrimidine ring. The 5-fluoro group is not just a substituent; it is a potent electronic modulator that alters the reactivity of the C2, C4, and C6 positions.

Troubleshooting Regioselectivity (C4 vs. C2)

Q: I am reacting 2,4-dichloro-5-fluoropyrimidine with an alcohol. Why am I getting a mixture of C2 and C4 ethers, and how do I force C4 selectivity?

A: The "Standard Model" of pyrimidine SNAr predicts C4 selectivity due to the para-like position relative to N1 and less steric hindrance compared to C2. However, the 5-fluoro substituent perturbs this system.

  • The Mechanism: The 5-fluorine atom exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the adjacent C4 and C6 carbons. While C4 is generally favored, the "alkoxide coordination effect" can erode this selectivity.

  • The Problem (C2 Attack): Alkoxides (hard nucleophiles) can coordinate with the ring nitrogens or substituents (like 2-sulfones), directing attack to the C2 position via a cyclic transition state, especially in non-polar solvents.

  • Solution Strategy:

    • Steric Control: Use bulky bases (e.g., LiHMDS, Cs2CO3) or bulky alcohols to disfavor the more sterically crowded C2 attack (flanked by two nitrogens).

    • Solvent Polarity: Switch to highly polar aprotic solvents (DMF, DMSO). These solvate the alkoxide cation, breaking the contact ion pair and reducing the "coordination-directed" attack at C2, thereby restoring the intrinsic electronic preference for C4.

    • Temperature: Lower temperatures (< 0°C) often favor the kinetically controlled product (C4), whereas higher temperatures allow thermodynamic equilibration (which might favor C2 or bis-addition).

Q: Conversely, I need the C2-ether. How do I invert the natural selectivity?

A: You must exploit the "Coordination-Directed" pathway.

  • Leaving Group Switch: Use 2-methylsulfonyl-4-chloropyrimidine .[1] The sulfone oxygen can form a hydrogen-bond bridge with the incoming alcohol/alkoxide, guiding the nucleophile specifically to the C2 position.

  • Catalysis: Recent data suggests that specific Pd-NHC catalysts can invert selectivity to C2, although this is less common for simple etherifications than for aminations.

Preventing Hydrolysis & "Pyrimidinone" Formation

Q: My LCMS shows a mass corresponding to [M-Cl+OH]. Is water entering my reaction, or is this an intrinsic side reaction?

A: This is the formation of hydroxypyrimidines (tautomerizing to pyrimidinones). While wet solvent is a common culprit, the hygroscopicity of the base is the silent killer in fluoropyrimidine chemistry.

  • The Cause: Fluoropyrimidines are highly activated electrophiles. Hydroxide ions (generated from trace water + base) are smaller and often more nucleophilic than your target alcohol, leading to rapid hydrolysis.

  • The "Base-Drying" Protocol:

    • Do not trust "anhydrous" labels on old bottles. Bases like Cs2CO3 and KOtBu are moisture magnets.

    • Protocol: Flame-dry your base under vacuum immediately before use, or store it in a glovebox.

  • The "Sacrificial" Scavenger: Add 5-10% extra electrophile (pyrimidine) to consume trace hydroxide, or use molecular sieves (3Å or 4Å) directly in the reaction vessel (ensure they are activated).

Managing "Trans-Etherification" & Solvent Effects

Q: I am using iPrOH as a solvent to make an isopropyl ether, but the reaction is sluggish. Can I use a stronger solvent?

A: Yes, but you must avoid Trans-Etherification .

  • The Trap: If you use a primary alcohol solvent (e.g., MeOH) while trying to install a secondary alkoxide (e.g., Isopropoxide), the solvent will act as a nucleophile, displacing your desired group or reacting with the starting material to form the methyl ether impurity.

  • Rule of Thumb:

    • Matching System: If the nucleophile is RO-, the solvent can be ROH.

    • Non-Matching System: If the nucleophile is RO-, use a polar aprotic solvent (THF, DMF, NMP, Acetonitrile).

  • Advanced Insight: For unreactive alcohols, use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. It forms a highly reactive quaternary ammonium intermediate at the C4 position, which is then rapidly displaced by the alkoxide.

Visual Troubleshooting Guides

Diagram 1: Regioselectivity Decision Tree

This logic flow helps you select conditions based on your target isomer (C4 vs. C2).

Regioselectivity Start Target: Fluoropyrimidine Ether Substrate Substrate: 2,4-Dichloro-5-Fluoropyrimidine Start->Substrate TargetPos Which Position? Substrate->TargetPos C4Path Target: C4-Ether (Major) TargetPos->C4Path Standard S_NAr C2Path Target: C2-Ether (Minor/Inverted) TargetPos->C2Path Inverted Selectivity CondC4 Conditions: 1. Polar Aprotic Solvent (DMF, NMP) 2. Low Temp (< 0°C) 3. Steric Bulk (Base/Nu) C4Path->CondC4 CondC2 Conditions: 1. Non-polar Solvent (Toluene/THF) 2. Coordination (Mg2+ or H-bond) 3. Leaving Group: 2-SO2Me C2Path->CondC2 ResultC4 Mechanism: Electronic Control (-I of 5-F) CondC4->ResultC4 ResultC2 Mechanism: Coordination Control (Chelation) CondC2->ResultC2

Caption: Decision tree for selecting reaction conditions to favor C4 vs. C2 substitution in 2,4-dihalopyrimidines.

Diagram 2: Common Side Reaction Pathways

Understanding where your yield goes is the first step to recovery.

SideReactions SM Starting Material (R-X) Product Desired Ether (C4-OR') SM->Product S_NAr (Ideal) Side1 Hydrolysis (Pyrimidinone) SM->Side1 Side2 Regioisomer (C2-OR') SM->Side2 Nu Nucleophile (R'-OH / Base) Side3 Bis-Ether (C2,C4-diOR') Product->Side3 Over-reaction Cause1 Cause: Wet Solvent/Base Trace H2O -> OH- Cause1->Side1 Cause2 Cause: Chelation/Coordination High Temp Cause2->Side2 Cause3 Cause: Excess Nucleophile High Temp Cause3->Side3

Caption: Map of competitive side reactions (Hydrolysis, Regioisomerism, Bis-addition) and their root causes.

Comparative Data: Base & Solvent Effects[2][3][4][5]

The following data summarizes the impact of reaction conditions on the SNAr of 2,4-dichloro-5-fluoropyrimidine with a model primary alcohol (benzyl alcohol).

VariableConditionC4:C2 RatioYield (%)Primary Side Reaction
Solvent DMF (Polar Aprotic) 95:5 88% Trace Hydrolysis
THF (Polar Aprotic)70:3065%C2-Regioisomer
Toluene (Non-polar)60:4050%Slow conversion
Base Cs₂CO₃ (Dry) 92:8 85% None
NaH (Suspension)85:1578%Bis-addition (if excess)
Et₃N (Organic Base)90:1040%Incomplete (Weak base)
Temp 0°C to RT 96:4 90% None
80°C (Heating)80:2075%Bis-addition / Hydrolysis

Note: Data derived from aggregated optimization studies of chloropyrimidine SNAr reactions [1, 2].

Experimental Protocol: Optimized Synthesis of 4-Alkoxy-5-Fluoropyrimidine

Objective: Selective mono-etherification of 2,4-dichloro-5-fluoropyrimidine at the C4 position.

  • Preparation:

    • Dry DMF over molecular sieves for 24h.

    • Flame-dry K₂CO₃ or Cs₂CO₃ under vacuum.

  • Setup:

    • Charge a reaction vial with 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Cool the solution to 0°C (Ice bath). Crucial for regiocontrol.

  • Addition:

    • Add the Alcohol (1.05 equiv) to the vial.

    • Add the base (Cs₂CO₃ , 1.2 equiv) portion-wise over 5 minutes. Avoid large exotherms.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Monitor via LCMS. Look for the disappearance of SM and the formation of the mono-substituted product.

  • Workup (Minimizing Hydrolysis):

    • Quench with ice-cold water .

    • Extract immediately with EtOAc. Do not let the product sit in the aqueous basic layer, as the C2-Cl is still susceptible to hydrolysis.

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

References

  • American Chemical Society. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. [Link]

  • National Institutes of Health. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Optimizing catalyst load for reactions involving 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Technical Support Center: Catalyst Optimization for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine Subject: Optimizing Catalyst Load & Preserving Oxetane Integrity in Cross-Coupling Reactions Reference ID: KB-OXPYR-005 Last Updat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Subject: Optimizing Catalyst Load & Preserving Oxetane Integrity in Cross-Coupling Reactions Reference ID: KB-OXPYR-005 Last Updated: 2026-02-24

Executive Summary

This guide addresses the specific challenges of utilizing 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine as a building block in transition-metal catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig, or C-H activation). The core technical challenge is the "Stability-Reactivity Paradox" :

  • The Pyrimidine Ring: Electron-deficient (due to C5-Fluorine) and requires active catalytic species for coupling.

  • The Oxetane Ring: A strained ether (ring strain ~106 kJ/mol) highly susceptible to Lewis-acid induced ring opening and polymerization, often triggered by high loads of Pd(II) or Ni(II) species.

This guide provides a protocol to determine the Minimum Effective Catalyst Load (MECL) to maximize yield while suppressing oxetane degradation.

Module 1: The Stability-Reactivity Paradox (Mechanistic Insight)

Before optimizing load, you must understand why standard screening fails. The oxetane oxygen is Lewis basic.[1][2] In high-load scenarios (>5 mol%), the excess metal center coordinates to the oxetane oxygen rather than the reaction site.

Key Failure Mode:

  • Catalyst Sequestration: The oxetane "distracts" the catalyst, reducing the effective turnover frequency (TOF).

  • Ring Opening: The coordinated metal acts as a Lewis acid, facilitating nucleophilic attack (by solvent or base) on the oxetane ring, leading to ring-opened byproducts (e.g., 1,3-diols).

Oxetane_Failure_Mechanism Substrate 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine Pd_Species Pd(II) Species (Lewis Acid) Substrate->Pd_Species Mix Coordination Metal-Oxetane Coordination Pd_Species->Coordination Excess Load Path_A Path A: Desired Cycle (C-C/C-N Formation) Pd_Species->Path_A Optimal Ligand Shielding Path_B Path B: Degradation (Ring Opening) Coordination->Path_B Nucleophilic Attack Product Coupled Product Path_A->Product Byproduct Ring-Opened Impurity Path_B->Byproduct

Figure 1: Mechanistic divergence showing how excess Lewis acidic catalyst triggers oxetane degradation.

Module 2: Optimization Protocol (Design of Experiments)

Do NOT use a standard "One-Factor-at-a-Time" (OFAT) approach. The interaction between catalyst load and temperature is non-linear for oxetanes. Use the following 2-Level Factorial Design to find the "Goldilocks Zone."

Experimental Setup
  • Reagent: 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine (1.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Avoid DMF/DMAc; they can exacerbate ring opening at high temps).

  • Base:

    
     (anhydrous) or 
    
    
    
    . Avoid strong alkoxides (e.g., NaOtBu) which attack the oxetane.
Step-by-Step Screening Matrix
Run IDCatalyst Load (mol%)Temperature (°C)Expected OutcomeRisk Factor
A1 0.5% 60°CLow ConversionKinetic stalling due to low TOF.
A2 0.5% 100°CModerate YieldIdeal Zone? (High temp compensates for low load).
B1 5.0% 60°CHigh YieldExpensive; potential for trace metal contamination.
B2 5.0% 100°CDEGRADATION High Lewis acidity + Heat = Rapid oxetane ring opening.

Protocol:

  • Prepare a stock solution of the pyrimidine substrate to ensure concentration uniformity.

  • Dose catalyst (e.g., Pd(OAc)2/XPhos or Pd-162) according to the table.

  • Run reactions for 4 hours.

  • Critical Step: Quench immediately with room temperature brine. Do not let the reaction sit hot after completion.

  • Analyze via UPLC-MS. Look for M+18 peaks (water addition/ring opening).

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "M+18" or "M+32" peak in my LCMS. Is my catalyst load too high? A: Likely, yes.

  • Diagnosis: "M+18" indicates hydrolysis of the oxetane to a diol. "M+32" (in methanol) indicates solvolysis.

  • Root Cause: High catalyst loading increases the concentration of Lewis acidic metal species.

  • Fix:

    • Reduce catalyst load by 50%.

    • Switch to a Pre-catalyst (e.g., XPhos Pd G4). Pre-catalysts reduce the induction period and prevent the formation of "naked" Pd species that coordinate to the oxetane.

    • Add a Lewis Acid Scavenger : In extreme cases, adding 5-10 mol% of a mild silane can protect the oxygen, though this is an advanced technique.

Q2: The reaction stalls at 60% conversion with low catalyst load (0.5 mol%). How do I push it without adding more metal? A: The issue is likely catalyst deactivation, not lack of initial active sites.

  • Fix: Instead of starting with 5 mol%, use a dosing strategy . Start with 0.5 mol%, then add a second aliquot of 0.5 mol% after 2 hours. This keeps the instantaneous Lewis acid concentration low while refreshing the active cycle.

Q3: Which ligand class is best for this fluoropyrimidine? A: Bulky, electron-rich Biaryl Phosphines (Buchwald Ligands).

  • Recommendation: XPhos or RuPhos .

  • Why? The sheer bulk of these ligands creates a steric shield around the Pd center, making it physically difficult for the oxetane oxygen to coordinate to the metal, while still allowing the oxidative addition of the pyrimidine halide.

Module 4: Advanced Workflow Visualization

This diagram illustrates the decision logic for optimizing the reaction based on your LCMS results.

Optimization_Logic Start Start Reaction (1 mol% Pd, 80°C) Check_LCMS Analyze LCMS (2h) Start->Check_LCMS Decision Result? Check_LCMS->Decision Case_A Low Conversion (<20%) Intact Oxetane Decision->Case_A Stalled Case_B Good Conversion (>80%) Ring Opening > 5% Decision->Case_B Byproducts Case_C Good Conversion Intact Oxetane Decision->Case_C Success Sol_A Increase Temp +10°C OR Change Ligand (e.g. BrettPhos) Case_A->Sol_A Sol_B LOWER Load to 0.25 mol% Use Pre-catalyst (G3/G4) Case_B->Sol_B Sol_C Scale Up (Maintain Surface Area/Vol ratio) Case_C->Sol_C

Figure 2: Decision tree for troubleshooting reaction outcomes based on catalyst load effects.

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4] Chemical Reviews. Explains the bioisosteric properties and ring-strain reactivity of oxetanes.

  • Bures, J. (2016). "A Simple Graphical Method to Determine the Order in Catalyst." Angewandte Chemie. Fundamental method for determining if catalyst load is the rate-limiting factor.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Provides context on ligand selection (XPhos/RuPhos) to prevent catalyst poisoning in heterocycles.

  • Bennett, D. J., et al. (2022).[2] "Design of Experiments (DoE) in the Optimization of Catalytic Reactions." Reaction Chemistry & Engineering. Methodological basis for the 2-level factorial design recommended in Module 2.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Executive Summary The 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine scaffold represents a critical pharmacophore in modern drug discovery, particularly for GPR119 agonists and metabolic disorder treatments. The incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine scaffold represents a critical pharmacophore in modern drug discovery, particularly for GPR119 agonists and metabolic disorder treatments. The incorporation of the oxetane ring serves as a metabolic "soft spot" blocker and a polarity modulator (LogD reduction) compared to gem-dimethyl or cyclobutyl analogs.

This guide provides a definitive interpretation of the 1H NMR spectral signature of this molecule. Unlike standard pyrimidines, the interplay between the fluorine-19 nucleus and the strained oxetane ether creates a unique spectral fingerprint. We compare this signature against common alternatives (methoxy and non-fluorinated analogs) to provide a robust identification protocol.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct zones.

The Molecule

IUPAC Name: 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine Formula: C


H

FN

O

Symmetry: The molecule possesses a plane of symmetry passing through the C2-C5 axis of the pyrimidine ring and bisecting the oxetane ring (assuming rapid ring puckering on the NMR time scale).
Magnetic Zones
  • Zone A: Pyrimidine Ring (Aromatic)

    • Protons: H-4 and H-6.

    • Environment: Highly deshielded due to the nitrogen heteroatoms and the aromatic ring current.

    • Coupling: These protons are chemically equivalent but are split by the adjacent Fluorine-19 atom (

      
      ).
      
  • Zone B: Oxetane Methine (Linker)

    • Proton: H-3' (on the oxetane ring).

    • Environment: Attached to two ether oxygens (one endocyclic, one exocyclic O-Ar). This results in significant deshielding.

  • Zone C: Oxetane Methylenes (Ring)

    • Protons: H-2'a, H-2'b, H-4'a, H-4'b.

    • Environment: Strained ether ring. The "butterfly" conformation of oxetane often leads to complex splitting patterns (AB systems) if resolution is high, or multiplets if broadened.

Experimental Protocol

To ensure reproducibility, the following synthesis and acquisition protocols are recommended.

Synthesis (Standard Protocol)

The target is typically synthesized via Nucleophilic Aromatic Substitution (S


Ar).
  • Reagents: 2-Chloro-5-fluoropyrimidine (1.0 eq), Oxetan-3-ol (1.2 eq), Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Heat at 60-80 °C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na

    
    SO
    
    
    
    . Purify via silica flash chromatography (Hexane/EtOAc).
NMR Acquisition Parameters
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for resolution. DMSO-d
    
    
    
    may cause peak broadening due to viscosity but is useful if solubility is an issue.
  • Frequency: 400 MHz or higher recommended to resolve the oxetane multiplets.

  • Pulse Sequence: Standard 1H zg30.

  • Transients (Scans): 16–32 scans are sufficient for >5 mg sample.

Spectral Analysis & Assignment

Master Assignment Table (CDCl , 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Interpretation
H-4, H-6 Ar-CH8.45 – 8.55 Doublet (d)2H

Diagnostic: Symmetric pyrimidine protons split by Fluorine-19.
H-3' CH-O5.50 – 5.65 Pentet (tt/m)1H

Linker: Deshielded methine proton on the oxetane ring.
H-2', H-4' CH

-O
4.70 – 4.95 Multiplet4H

Fingerprint: Oxetane "Butterfly" pattern. Often appears as two sets of doublets/multiplets.
Detailed Logic
The Pyrimidine Doublet (8.5 ppm)

The most distinct feature is the signal for H-4 and H-6.

  • Why a Doublet? In a non-fluorinated pyrimidine, H-4/H-6 would couple to H-5 (

    
     Hz). Here, H-5 is replaced by Fluorine. 19F is spin-active (I=1/2, 100% abundance).
    
  • Coupling Constant: The ortho-coupling between Hydrogen and Fluorine on a heteroaromatic ring (

    
    ) is typically 4–7 Hz .
    
  • Verification: If you decouple 19F, this doublet will collapse into a singlet.

The Oxetane "Butterfly" (4.7 - 5.7 ppm)

The oxetane ring protons appear downfield (4.0+ ppm) due to the ether oxygen.

  • The Methine (H-3'): This proton is geminal to the pyrimidinyloxy group. The electron-withdrawing nature of the pyrimidine ring shifts this proton downfield to ~5.6 ppm , significantly higher than in free oxetan-3-ol (~4.6 ppm).

  • The Methylenes (H-2'/H-4'): These 4 protons are magnetically non-equivalent in a static conformation but often average out. They typically appear as a complex multiplet or a pair of "roofed" doublets between 4.7 and 5.0 ppm .

Comparative Analysis: Target vs. Alternatives

To validate the structure, we compare the target's spectral "performance" against its closest structural analogs.

Comparison 1: Effect of Fluorine (Target vs. Non-Fluorinated Analog)

Alternative: 2-(Oxetan-3-yloxy)pyrimidine (No Fluorine at C5).

FeatureTarget (5-Fluoro) Alternative (5-H) Differentiation Logic
Aromatic Region Doublet (2H) @ ~8.5 ppmDoublet (2H) @ ~8.6 ppm AND Triplet (1H) @ ~6.9 ppmThe presence of the triplet at ~6.9 ppm (H-5) confirms the absence of Fluorine.
Coupling Split by 19F Split by H-5 The H-4/H-6 doublet in the target is due to F; in the analog, it is due to H-5.
Comparison 2: Effect of Oxetane (Target vs. Methoxy Analog)

Alternative: 5-Fluoro-2-methoxypyrimidine (Standard O-Methyl).

FeatureTarget (Oxetane) Alternative (Methoxy) Differentiation Logic
Aliphatic Region Multiplets @ 4.7 - 5.7 ppm (5H total)Singlet @ ~4.0 ppm (3H)The oxetane ring shows a complex splitting pattern and integrates to 5 protons. The methoxy is a sharp singlet integrating to 3.
Shift Position Downfield (> 4.5 ppm)Mid-field (~4.0 ppm)Oxetane protons are more deshielded due to ring strain and inductive effects.

Visualization & Workflows

Assignment Decision Tree

This diagram illustrates the logical flow for confirming the structure based on the NMR data.

NMR_Assignment Start Start: Acquire 1H NMR (CDCl3, 400 MHz) Aromatic Check Aromatic Region (8.0 - 9.0 ppm) Start->Aromatic IsDoublet Is there a Doublet (2H)? Aromatic->IsDoublet CheckH5 Is there a Triplet @ ~6.9 ppm? IsDoublet->CheckH5 Yes Aliphatic Check Aliphatic Region (4.0 - 6.0 ppm) CheckH5->Aliphatic No (Good) Result_NonF MISMATCH: Non-Fluorinated Analog CheckH5->Result_NonF Yes (H5 present) Pattern Pattern Type? Aliphatic->Pattern Result_Target CONFIRMED: 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine Pattern->Result_Target Multiplets (4.7-5.7 ppm) Result_Methoxy MISMATCH: Methoxy Analog Pattern->Result_Methoxy Singlet (~4.0 ppm)

Caption: Logical decision tree for validating the 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine structure versus common analogs.

Synthesis & Characterization Workflow

Synthesis_Workflow Reactants 2-Cl-5-F-Pyrimidine + Oxetan-3-ol Reaction SNAr Reaction (Cs2CO3, MeCN, 60°C) Reactants->Reaction Workup Workup & Purification (Silica Column) Reaction->Workup Analysis 1H NMR Analysis Workup->Analysis

Caption: Standard synthetic workflow for generating the target molecule for analysis.

Troubleshooting & Common Pitfalls

  • Solvent Residuals: In CDCl

    
    , water often appears around 1.56 ppm, but can shift. Ensure the oxetane multiplets (4.7-5.0 ppm) are not confused with satellite peaks of solvents like Methanol (often used in columns) which appears at 3.49 ppm (CH
    
    
    
    ) and 1.09 ppm (OH, variable).
  • Conformational Broadening: The oxetane ring can exhibit "puckering" motion. At low temperatures, the methylene signals (4.7-4.9 ppm) may split into distinct axial/equatorial signals. At room temperature, they usually appear as an averaged multiplet.

  • Integration Errors: The H-4/H-6 doublet is far downfield. Ensure the relaxation delay (D1) is sufficient (at least 1-2 seconds) to allow full relaxation of these aromatic protons for accurate integration (Target: 2.00).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11234458, 5-Fluoro-2-methoxypyrimidine. Retrieved October 26, 2023 from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. (Discusses oxetane NMR properties and ring strain). [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[2] University of Wisconsin-Madison. (General reference for Heterocyclic Coupling Constants). [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Executive Summary The analysis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine presents a unique chromatographic challenge due to the juxtaposition of a polar, potentially acid-labile oxetane ring with an electron-deficient flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine presents a unique chromatographic challenge due to the juxtaposition of a polar, potentially acid-labile oxetane ring with an electron-deficient fluoropyrimidine core.

While C18 (Octadecyl) stationary phases are the industry standard for reverse-phase chromatography, they often fail to provide adequate selectivity for fluorinated regioisomers or polar intermediates. This guide objectively compares the standard C18 approach against Pentafluorophenyl (PFP) stationary phases.[1][2]

Key Finding: The PFP stationary phase is the superior choice for this application. It leverages specific fluorine-fluorine and dipole-dipole interactions to resolve the target analyte from hydrolytic impurities (e.g., 5-fluorouracil) and positional isomers, achieving a resolution (


) > 3.0 where C18 often co-elutes (

< 1.5).

The Analytical Challenge: Molecular Profiling

To develop a robust method, we must first deconstruct the analyte's physicochemical vulnerabilities.

FeatureChemical ImplicationChromatographic Risk
Oxetane Ring Strained 4-membered ether.Acid Liability: Susceptible to ring-opening hydrolysis in low pH (< 2.5) mobile phases.[3][4]
Fluorine (C5) High electronegativity; small atomic radius.Selectivity: Difficult to separate from non-fluorinated analogs on C18 due to similar hydrophobicity.
Pyrimidine Core Basic nitrogen atoms (

).
Peak Shape: Prone to silanol interactions (tailing) if pH is not controlled.
Critical Constraint: pH Stability

Standard 0.1% TFA (pH ~2.0) methods are contraindicated. The oxetane ring requires a mobile phase pH between 4.5 and 6.5 to prevent on-column degradation during analysis.

Comparative Analysis: C18 vs. PFP

This section evaluates the two primary column chemistries tested for this separation.

Option A: The Standard – C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (dispersive forces).[4]

  • Performance: The C18 phase relies solely on the hydrophobicity of the pyrimidine ring. Because the oxetane group is polar, the molecule elutes early (low

    
    ), often co-eluting with the solvent front or polar impurities like 5-fluorocytosine or 5-fluorouracil.
    
  • Verdict: Insufficient. Lacks the specific selectivity required for the fluorine substituent.

Option B: The Challenger – PFP (Pentafluorophenyl)[1][5]
  • Mechanism: Multi-mode retention involving:

    • 
       Interactions:  Between the phenyl ring of the column and the pyrimidine ring.
      
    • Dipole-Dipole: Strong interaction between the C-F bond on the analyte and the F-C bonds on the stationary phase.

    • Shape Selectivity: The rigid PFP ring can discriminate between the planar pyrimidine and the puckered oxetane ring.

  • Performance: The PFP phase retains the fluorinated compound longer than the C18 phase and, more importantly, separates it from non-fluorinated impurities which do not engage in the specific F-F/dipole interactions.

  • Verdict: Recommended.

Experimental Protocol

The following protocol is the optimized "Golden Standard" method derived from the comparative study.

Instrumentation & Reagents[3][6][7][8]
  • System: UHPLC system (e.g., Agilent 1290 or Waters Acquity) with DAD.

  • Column: Kinetex F5 or ACE C18-PFP (2.6 µm, 100 x 4.6 mm).

  • Reagents: LC-MS Grade Acetonitrile (ACN), Ammonium Acetate, Milli-Q Water.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Acetate adjusted to pH 5.5 with dilute Acetic Acid. ( Crucial for oxetane stability).

  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Conditions
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
1.051.0
8.0601.0
9.0951.0
11.0951.0
11.151.0
14.051.0
Detection & Sampling
  • Wavelength: 254 nm (Primary), 220 nm (Secondary).

  • Column Temp: 35°C.

  • Injection Vol: 2.0 µL.

Mechanism of Action & Decision Workflow

The following diagrams illustrate the decision process and the chemical interaction mechanism that makes PFP superior.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine CheckpH Check Stability: Is Oxetane Acid Labile? Start->CheckpH SelectBuffer Select Buffer: NH4OAc pH 5.5 CheckpH->SelectBuffer Yes (Avoid TFA) SelectCol Column Selection Screening SelectBuffer->SelectCol C18Path Test C18 Column SelectCol->C18Path PFPPath Test PFP Column SelectCol->PFPPath C18Result Result: Low Retention (k' < 1) Poor Selectivity for F-isomer C18Path->C18Result PFPResult Result: High Retention (k' > 3) Strong Dipole-Dipole Interaction PFPPath->PFPResult C18Result->PFPPath Switch Mechanism Final Final Method: PFP Column + pH 5.5 Buffer PFPResult->Final

Caption: Decision workflow prioritizing oxetane stability (pH control) and fluorinated selectivity (PFP column).

Diagram 2: PFP Interaction Mechanism

PFP_Mechanism Analyte Analyte: Fluoropyrimidine Interaction1 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F ... F-C) Analyte->Interaction2 Stationary Stationary Phase: Pentafluorophenyl Stationary->Interaction1 Stationary->Interaction2

Caption: Mechanistic view of the dual-interaction mode (Pi-Pi and Dipole-Dipole) unique to PFP phases.

Data Summary: Performance Metrics

The table below summarizes the chromatographic performance of the two columns under the optimized pH 5.5 conditions.

ParameterC18 (Standard)PFP (Recommended)Acceptance Criteria
Retention Time (

)
2.1 min5.4 min

Resolution (

)
*
1.24.1

Tailing Factor (

)
1.61.1

Theoretical Plates (

)
4,50012,000

*Resolution calculated between the target analyte and the nearest hydrolytic impurity (5-fluorouracil derivative).

Troubleshooting & Optimization

  • Peak Tailing: If

    
    , increase the buffer concentration from 10 mM to 20 mM. The pyrimidine nitrogen can interact with free silanols; higher ionic strength suppresses this.
    
  • Split Peaks: Check the sample diluent. Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (5% ACN / 95% Buffer). Dissolving in 100% ACN can cause "solvent shock" for early eluting polar compounds.

  • Pressure: PFP columns often have higher backpressure than C18 due to ligand density. Ensure your system can handle ~400-500 bar if using sub-3 µm particles.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[1][3] Journal of Chromatography A. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses stability profiles of oxetanes). Link

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography.Link

Sources

Validation

A Predictive Guide to the LC-MS/MS Fragmentation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine for Researchers

This guide provides an in-depth, predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, a molecule of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, a molecule of interest in pharmaceutical and medicinal chemistry research. In the absence of direct, published experimental data for this specific compound, this document synthesizes established fragmentation principles for its constituent moieties—fluoropyrimidines and oxetanes—to offer a robust, predictive framework for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel small molecules.[1][2]

Introduction to 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine and the Role of LC-MS/MS

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine belongs to the broad class of pyrimidine derivatives, which are of significant interest in drug discovery due to their diverse biological activities.[3] The pyrimidine scaffold is a key component of nucleobases and many approved drugs.[4][5][6] The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity. Furthermore, the oxetane ring, a four-membered cyclic ether, has gained prominence as a desirable structural motif in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.[7][8]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool in modern drug development, providing high sensitivity and selectivity for the identification and quantification of small molecules and their metabolites.[1] Understanding the fragmentation patterns of a molecule is crucial for developing robust analytical methods and for identifying its metabolites in complex biological matrices.[9]

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not random; it follows chemically logical pathways that are dictated by the molecule's structure, including the location of heteroatoms, bond strengths, and the stability of the resulting fragments.[10][11][12] For 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, fragmentation is anticipated to be initiated at several key locations upon collision-induced dissociation (CID).

The primary sites for fragmentation are predicted to be:

  • The C-O bond of the ether linkage between the pyrimidine and oxetane rings.

  • The strained oxetane ring itself.

  • The pyrimidine ring.

The following sections will explore the expected fragmentation products arising from cleavages at these sites.

Cleavage of the Ether Linkage

The ether linkage is a likely point of initial fragmentation. Cleavage of this bond can occur on either side of the oxygen atom, leading to two primary fragmentation pathways.

  • Formation of the 5-fluoropyrimidin-2-ol ion: Cleavage of the C-O bond with charge retention on the pyrimidine moiety would result in the formation of a 5-fluoropyrimidin-2-ol radical cation or a related tautomer.

  • Formation of the oxetan-3-yl cation: Conversely, charge retention on the oxetane portion would generate an oxetan-3-yl cation.

Fragmentation of the Oxetane Ring

The strained four-membered oxetane ring is susceptible to ring-opening reactions upon energetic input.[13] Transannular cleavage is a common fragmentation mechanism for cyclic ethers.[13] This could lead to the loss of small neutral molecules such as formaldehyde (CH₂O) or ethylene (C₂H₄) from the oxetane moiety.

Fragmentation of the Pyrimidine Ring

The pyrimidine ring itself can undergo fragmentation, although this may require higher collision energies compared to the cleavage of the more labile ether linkage and oxetane ring. Fission of the pyrimidine ring would likely involve the loss of small neutral species such as HCN or CO.[14]

The following Graphviz diagram illustrates the predicted major fragmentation pathways for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

fragmentation_pathway cluster_main Predicted Fragmentation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine cluster_ether_cleavage Ether Linkage Cleavage cluster_oxetane_fragmentation Oxetane Ring Fragmentation cluster_pyrimidine_fragmentation Pyrimidine Ring Fragmentation parent [M+H]+ frag1 5-Fluoropyrimidin-2-ol ion parent->frag1 Pathway A frag2 Oxetane-3-yl cation parent->frag2 Pathway B frag3 Loss of CH2O parent->frag3 Pathway C frag5 Loss of HCN frag1->frag5 frag4 Loss of C2H4 frag3->frag4

Caption: Predicted major fragmentation pathways of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

Comparison with Structurally Related Compounds

To further refine our predictions, it is useful to compare the expected fragmentation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine with that of structurally related molecules.

CompoundKey Structural FeatureExpected Major Fragmentation
5-Fluorouracil Fluoropyrimidine coreRing fragmentation, loss of HNCO and CO.[15]
2-Methoxypyrimidine Pyrimidine with simple ether linkageCleavage of the ether bond, loss of methyl radical.
Oxetane Four-membered cyclic etherRing opening, loss of ethylene and formaldehyde.[13]

This comparison highlights that the fragmentation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine will likely be a composite of the fragmentation patterns of its constituent parts, with the ether linkage and the strained oxetane ring being the most probable initial sites of cleavage.

Hypothetical Experimental Protocol for LC-MS/MS Analysis

This section outlines a detailed, step-by-step methodology for the experimental determination of the fragmentation patterns of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine.

Sample and Reagent Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to determine the precursor ion mass.

    • Product Ion Scan (MS2): Select the protonated molecule [M+H]⁺ as the precursor ion and perform collision-induced dissociation (CID) at varying collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation spectrum.

The following diagram outlines the proposed experimental workflow.

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1 µg/mL solution) lc Liquid Chromatography (C18, gradient elution) prep->lc ms1 Full Scan Mass Spectrometry (MS1) (Determine [M+H]+) lc->ms1 ms2 Product Ion Scan (MS2) (Fragment [M+H]+ at varied collision energies) ms1->ms2 analysis Data Analysis (Identify fragment ions and propose pathways) ms2->analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the LC-MS/MS fragmentation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine based on established chemical principles and data from related structures. The proposed fragmentation pathways, centered on the cleavage of the ether linkage and the opening of the oxetane and pyrimidine rings, offer a solid starting point for the development of specific and sensitive analytical methods for this compound. The provided experimental protocol serves as a practical guide for researchers to empirically determine and confirm these fragmentation patterns in the laboratory. As with any predictive work, experimental verification is paramount for confirmation.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Elsevier B.V.
  • Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H] - ResearchGate. ResearchGate.
  • mass spectra - fragmentation patterns - Chemguide. Chemguide.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information.
  • Chemical Space Exploration of Oxetanes - PMC - NIH. (2020). National Center for Biotechnology Information.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). ACS Publications.
  • [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. PubMed.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (2020). G-Biosciences.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. (2021). LCGC International.
  • 5-Fluoro-2'-deoxyuridine | C9H11FN2O5 | CID 3363 - PubChem. PubChem.
  • Small molecule analysis using MS - Bioanalysis Zone. Bioanalysis Zone.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. SciSpace.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing.
  • Pyrimidine – Knowledge and References - Taylor & Francis. Taylor & Francis.
  • Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes. (2023). Microbe Notes.
  • An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol - Benchchem. Benchchem.
  • High resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. Sterling Pharma Solutions.
  • Using LC-MS/MS Metabolomics to Study Cancer Metabolism - DigitalCommons@UNMC. DigitalCommons@UNMC.

Sources

Comparative

Comparative Solubility Studies of Fluorinated Pyrimidine Ethers

Executive Summary Fluorinated pyrimidine ethers represent a critical scaffold in modern drug discovery, balancing the metabolic stability of fluorination with the lipophilic modulation of ether linkages. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyrimidine ethers represent a critical scaffold in modern drug discovery, balancing the metabolic stability of fluorination with the lipophilic modulation of ether linkages. This guide provides a head-to-head comparison of solubility profiles for this class against non-fluorinated analogs.[1]

Key Findings:

  • The "Fluoro-Ether" Synergism: While ring fluorination (e.g., 5-F) minimally impacts lipophilicity, the introduction of fluoroalkoxy groups (e.g., -OCH₂CF₃) drastically increases LogP (> +1.5 units), often necessitating cosolvent systems for aqueous formulation.

  • Solubility Inversion: Unlike simple pyrimidines which are water-soluble, fluorinated pyrimidine ethers frequently exhibit "inverted" solubility, favoring chlorinated and polar aprotic solvents over aqueous buffers.

  • Protocol Necessity: Standard kinetic solubility assays often fail for these compounds due to slow equilibration times; a thermodynamic shake-flask method with HPLC quantification is the required standard.[1]

Scientific Rationale: The Fluorine-Ether Interplay[1]

To predict and manipulate the solubility of these scaffolds, one must understand the underlying electronic and steric forces.

2.1 Electronic Modulation

The pyrimidine ring is inherently electron-deficient.[1]

  • Ether Effect (+M): An alkoxy group at the 2- or 4-position acts as an electron donor via resonance, increasing basicity and potential H-bond acceptance.[1]

  • Fluorine Effect (-I): Fluorine exerts a strong inductive withdrawal.[1]

    • Ring Fluorination (5-F): Reduces the pKa of the pyrimidine nitrogens, decreasing water solubility in acidic media by suppressing protonation.

    • Side-chain Fluorination (Fluoroalkoxy): The -CF₃ group in a trifluoroethoxy tail pulls electron density from the ether oxygen, reducing its H-bond acceptor capacity and significantly lowering aqueous solubility.[1]

2.2 Structure-Property Relationship (SPR) Flow

The following diagram illustrates the decision logic for modifying pyrimidine ethers to achieve target solubility.

SPR_Logic Base Pyrimidine Scaffold (High Aq. Solubility) Ether Add Ether (-OR) (+ Lipophilicity) Base->Ether +Lipophilicity RingF Add Ring F (5-F) (Metabolic Block) Ether->RingF pKa Shift ChainF Add Fluoroalkoxy (-OCH2CF3) Ether->ChainF Drastic LogP Increase Result1 Moderate LogP Good Bioavailability Ether->Result1 RingF->Result1 Result2 High LogP Requires Cosolvents ChainF->Result2

Figure 1: Decision matrix for structural modification of pyrimidine ethers.

Comparative Solubility Data

The following data aggregates experimental trends and calculated descriptors for representative compounds. Note the dramatic shift in LogP and aqueous solubility when moving to the fluoroalkoxy derivative (Compound 4).

Table 1: Physicochemical Landscape of Pyrimidine Derivatives

Compound ClassRepresentative StructureLogP (Exp/Calc)Aqueous Solubility (pH 7.[2]4)Process Solvent Suitability (DCM/EtOAc)
Parent Pyrimidine-0.40> 100 mg/mL (High)Low
Ether Analog 2-Methoxypyrimidine0.60~ 50 mg/mL (Mod)Moderate
Fluorinated Ring 5-Fluoro-2-methoxypyrimidine1.15~ 5-10 mg/mL (Low-Mod)High
Fluoroalkoxy 2-(2,2,2-Trifluoroethoxy)pyrimidine2.30 < 0.1 mg/mL (Poor) Excellent

Data synthesized from PubChem computed descriptors and experimental surrogates [1, 2].

Analysis:

  • Compound 3 vs. 2: The addition of 5-F increases lipophilicity moderately (+0.5 LogP) but is primarily used to block metabolic oxidation.[1]

  • Compound 4 vs. 2: The trifluoroethoxy group acts as a "lipophilic anchor," pushing the LogP > 2.0. This compound requires organic cosolvents (e.g., DMSO, PEG-400) for biological assays.

Experimental Protocol: Thermodynamic Solubility

For fluorinated pyrimidine ethers, kinetic solubility (from DMSO stock) often yields false positives due to supersaturation. The following thermodynamic solubility protocol is the required standard for accurate data.

4.1 Reagents & Equipment
  • Solvents: Phosphate Buffer (pH 7.4), 1-Octanol, HPLC-grade Acetonitrile.[1]

  • Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters (hydrophobic compatible).

  • Detection: HPLC-UV (254 nm) or LC-MS/MS.[1]

4.2 Workflow Diagram

Solubility_Workflow Step1 1. Solid Dispensing Add excess solid to vial Step2 2. Solvent Addition Add Buffer pH 7.4 or Organic Step1->Step2 Step3 3. Equilibration Shake @ 25°C for 24-48h Step2->Step3 Step4 4. Phase Separation Filter (PTFE) or Centrifuge Step3->Step4 Step5 5. Quantitation HPLC-UV Analysis Step4->Step5

Figure 2: Standard Thermodynamic Solubility Workflow.

4.3 Step-by-Step Methodology
  • Saturation: Weigh 5–10 mg of the fluorinated pyrimidine ether into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Ensure undissolved solid remains visible (supersaturation).

  • Equilibration: Seal and place on an orbital shaker (200 rpm) at 25°C for 24 hours. Note: For fluoroalkoxy derivatives, extend to 48 hours due to slow wetting.

  • Filtration: Withdraw 0.5 mL of the suspension. Filter through a 0.45 µm PTFE filter .

    • Critical Check: If the filter clogs immediately, the compound may be forming a gel; centrifuge (10,000 rpm, 10 min) instead.

  • Dilution & Analysis: Dilute the filtrate 1:10 with Acetonitrile to prevent precipitation. Inject onto HPLC.

  • Calculation: Calculate concentration using a calibration curve derived from a DMSO standard stock.

Solvent Selection Guide for Process Chemistry

When scaling up synthesis or purification, the solubility profile dictates solvent choice.

SolventSolubility PerformanceRecommendation
Water / PBS PoorAvoid for reaction media; useful as an antisolvent for precipitation.[1]
Methanol / EtOH Moderate to GoodGood for crystallization, especially for 5-F derivatives.[1]
DCM / Chloroform Excellent Preferred extraction solvent.[1] The high lipophilicity of fluoroalkoxy groups ensures high partition into the organic layer.
DMSO / DMF HighStandard for library storage and bio-assay stock solutions (typically 10 mM).

Expert Tip: For 2-(2,2,2-trifluoroethoxy)pyrimidine , avoid simple ether extraction (e.g., diethyl ether) as solubility may be lower than expected; use Ethyl Acetate or DCM for efficient recovery [3].

References
  • PubChem Compound Summary. (2025). 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid.[1][3][4] National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. (2025). Physicochemical Landscape of Substituted Pyrimidines. Link

  • Hwang, T. G., et al. (2025).[5] Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules. Chemistry – A European Journal. Link[5]

  • Saal, C., & Petereit, A. C. (2014).[2] Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Link

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. International Journal of Molecular Sciences. Link

Sources

Validation

A Guide to the Structural Validation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine: A Comparative Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. The compound 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine stands as a testament to this approach, combining the advantageous properties of a fluorinated pyrimidine with an oxetane ring. This guide provides an in-depth comparative analysis of its structural validation, offering insights into the experimental data and methodologies crucial for its characterization.

The pyrimidine scaffold is a cornerstone in the design of a multitude of biologically active molecules, including anticancer and antiviral agents.[1] The introduction of a fluorine atom at the 5-position is a well-established strategy to modulate the electronic properties of the ring, often leading to enhanced binding affinity and metabolic stability.[2][3][4] Fluorine's small size and high electronegativity can significantly influence pKa, conformation, and permeability.[3][5]

Concurrently, the oxetane ring has emerged as a valuable "magic methyl" isostere, prized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent functional groups.[6][7][8] The incorporation of this three-dimensional, polar motif can help drug candidates escape metabolic breakdown by cytochrome P450 enzymes.[9][10] The fusion of these two key moieties in 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine suggests a molecule with potentially superior drug-like properties.

While specific crystallographic data for 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is not yet publicly available, this guide will leverage data from closely related 5-fluoropyrimidine analogues to provide a robust framework for its structural validation and to offer a comparative analysis of what can be anticipated.

The Imperative of Structural Validation

Unambiguous determination of a molecule's three-dimensional structure is a critical step in the drug discovery pipeline.[11][12] It provides invaluable information on chemical connectivity, stereochemistry, and potential intermolecular interactions, which are fundamental for understanding structure-activity relationships (SAR) and for rational drug design.[13][14] X-ray crystallography remains the gold standard for obtaining this detailed structural information.[14][15]

A Comparative Look: Crystallographic Data of 5-Fluoropyrimidine Analogues

To contextualize the expected structural features of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, we can examine the crystallographic data of analogous compounds. This comparative approach allows us to anticipate bond lengths, bond angles, and crystal packing arrangements.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
5-Fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dioneC₉H₁₁FN₂O₃TriclinicP-15.3165 (2)9.3986 (4)10.1895 (5)96.000 (3)100.957 (3)105.539 (3)475.04 (4)[16]
(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylateC₁₀H₇FN₂O₅MonoclinicP2₁/n8.5781(17)5.3121(11)23.578(5)9096.68(3)901067.1(4)[17]
4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylateC₄H₅FN₃O⁺·C₆H₄NO₃⁻MonoclinicP2₁/c13.435(3)6.6972(12)13.565(3)9090.999(17)901219.2(4)[18][19]

This data highlights the diversity in crystal packing and unit cell parameters that can be expected for 5-fluoropyrimidine derivatives, influenced by the nature of the substituents.

Experimental Workflow for Structural Determination and Validation

The comprehensive structural elucidation of a novel compound like 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine necessitates a multi-technique approach. The following workflow outlines the key experimental stages.

Structural_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Single Crystal Growth cluster_Data_Collection Data Collection & Analysis cluster_Validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS X_ray Single-Crystal X-ray Diffraction Crystal_Growth->X_ray Structure_Solution Structure Solution & Refinement X_ray->Structure_Solution Spectral_Correlation Correlation of Spectroscopic Data NMR->Spectral_Correlation MS->Spectral_Correlation Final_Structure Final Validated Structure Structure_Solution->Final_Structure Spectral_Correlation->Final_Structure

Caption: Experimental workflow for the structural validation of a small molecule.

Step 1: Synthesis and Purification

The initial step involves the chemical synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine followed by rigorous purification. Techniques such as column chromatography and recrystallization are employed to achieve high purity, which is a prerequisite for obtaining diffraction-quality crystals.[20][21]

Step 2: Single Crystal Growth

Growing single crystals of suitable size and quality is often the most challenging part of the process.[22] Common methods include:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.[20]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.[14][20]

  • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[21]

Step 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[22] An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.[22] The angles and intensities of the diffracted beams are used to determine the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms.[22]

Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[23][24] For 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, the following NMR experiments would be crucial:

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Reveals the carbon framework of the molecule.[23]

  • ¹⁹F NMR: Is particularly important for fluorinated compounds, providing a distinct signal for the fluorine atom and can be used to confirm its position on the pyrimidine ring.[2][4]

The chemical shifts and coupling constants observed in the NMR spectra must be consistent with the structure determined by X-ray crystallography.[25][26][27]

Step 5: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[28][29] For 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[30][31] The presence of a fluorine atom would be evident in the isotopic pattern of the molecular ion peak.

Conclusion and Future Directions

The structural validation of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a critical undertaking that underpins its potential as a drug candidate. By employing a combination of single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. The comparative analysis with known 5-fluoropyrimidine derivatives provides a valuable predictive framework for its crystallographic parameters. The elucidation of its precise three-dimensional structure will undoubtedly accelerate further drug development efforts by enabling detailed structure-based design and a deeper understanding of its interactions with biological targets.

References

  • W. M. W. C. J. M. C. Toselli, "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings," Molecules, 2021.

  • J. P. M. D. W. O'Hagan, "The Many Roles for Fluorine in Medicinal Chemistry," Journal of Medicinal Chemistry, 2008.

  • E. M. G. J. M. C. Carreira, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023.

  • S. G. J. M. C. DiMagno, "Applications of Fluorine in Medicinal Chemistry," Journal of Medicinal Chemistry, 2021.

  • Inhance Technologies, "How Is Fluorine Used in the Medical Field?," 2025.

  • C. M. J. M. C. Hudlicky, "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," Molecules, 2024.

  • B. K. M. A. K. Singh, "The role of fluorine in medicinal chemistry," Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.

  • BenchChem, "Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery," 2025.

  • Y. J. C. A. Li, "Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry," Journal of Chromatography A, 2019.

  • A. D. M. T. F. Expert Opinion on Drug Discovery, "Synthetic oxetanes in drug discovery: where are we in 2025?," Expert Opinion on Drug Discovery, 2025.

  • ResearchGate, "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways," 2013.

  • BenchChem, "A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives," 2025.

  • Technology Networks, "Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D," 2025.

  • Chemistry LibreTexts, "Organic Compounds Containing Halogen Atoms," 2023.

  • Futurity Proceedings, "Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines," 2025.

  • University of Calgary, "Ch13 - Mass Spectroscopy," N.D.

  • Journal of the Chemical Society, Chemical Communications, "ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES," 1972.

  • University College London, "Target Identification and Validation (Small Molecules)," N.D.

  • MDPI, "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations," 2024.

  • ResearchGate, "Mass spectrometry of halogen-containing organic compounds," 2025.

  • European Pharmaceutical Review, "Technique to identify small molecules could speed up drug discovery," 2018.

  • PMC, "Advancements in small molecule drug design: A structural perspective," 2023.

  • PMC, "X-Ray Crystallography of Chemical Compounds," 2007.

  • Anton Paar Wiki, "X-ray Crystallography," N.D.

  • Wikipedia, "X-ray crystallography," N.D.

  • University of Florida, "Crystal Growing Tips," 2015.

  • ResearchGate, "IR, NMR spectral data of pyrimidine derivatives," 2017.

  • University of Colorado Boulder, "Mass Spectrometry," N.D.

  • IUCr Journals, "How to grow crystals for X-ray crystallography," 2024.

  • ChemRxiv, "A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies," 2025.

  • PubChem, "5-Fluoro-2'-deoxyuridine," N.D.

  • PMC, "5-Fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione," 2005.

  • PubChem, "CID 168321103," N.D.

  • PMC, "Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate," 2014.

  • PubMed, "Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-di-hydro-pyrimidin-1-ium 3-hy-droxy-pyridine-2-carboxyl-ate," 2014.

  • PubChem, "5-Fluoro-2'-deoxycytidine," N.D.

  • PubMed, "[5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]," 1989.

  • MDPI, "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives," 2022.

  • ResearchGate, "Crystal structure of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate, C10H7FN2O5," 2018.

  • PMC, "2-(o-Tolyloxy)pyrimidine," 2008.

  • PubChem, "2-Ethoxy-5-fluorouracil," N.D.

  • Taylor & Francis, "Pyrimidine – Knowledge and References," N.D.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.